And1-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-hydroxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BCl2O2/c17-14-6-4-11(8-15(14)18)2-1-10-3-5-13-12(7-10)9-20-16(13)19/h1-8,19H,9H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQNMPMPHGBHO-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(CO1)C=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of And-1 Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acidic nucleoplasmic DNA-binding protein 1 (And-1), a critical factor in DNA replication and repair, is frequently overexpressed in various cancers, making it a promising therapeutic target. This guide delineates the mechanism of action of small molecule inhibitors targeting And-1, focusing on their induction of And-1 protein degradation and the subsequent impact on cancer cell proliferation and survival. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.
Introduction to And-1 as a Cancer Target
And-1, also known as WDHD1, is a multifaceted protein characterized by an N-terminal WD40 domain, a central SepB domain, and a C-terminal HMG (High Mobility Group) box. It plays a pivotal role in maintaining genomic stability through its involvement in DNA replication initiation and the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[1] Its overexpression in numerous cancer types, coupled with low expression in normal tissues, underscores its potential as a selective target for anticancer therapy.[2]
And-1 Inhibitors: CH3 and Bazedoxifene (B195308)
High-throughput screening has identified several potent inhibitors of And-1. This guide focuses on two such molecules:
-
[(E)-5-(3,4-dichlorostyryl)benzo[c][1][3]oxaborol-1(3H)-ol] (referred to as CH3): A novel and potent small molecule inhibitor identified through a luciferase reporter assay screen.[2]
-
Bazedoxifene Acetate (BZA): An FDA-approved selective estrogen receptor modulator (SERM) that has been repurposed as an And-1 inhibitor.[2][4]
These compounds exhibit a unique mechanism of action by specifically promoting the degradation of the And-1 protein.
Core Mechanism of Action: Induced Degradation of And-1
The primary mechanism by which these inhibitors exert their anticancer effects is through the targeted degradation of And-1. This process can be broken down into a series of molecular events:
-
Binding to the WD40 Domain: The inhibitors directly interact with the WD40 repeat domain located at the N-terminus of the And-1 protein.[2][3] This domain is crucial for mediating protein-protein interactions.
-
Disruption of And-1 Polymerization: This binding event disrupts the natural tendency of And-1 to form polymers.[2][5]
-
Enhanced Interaction with CUL4B E3 Ligase: The depolymerization of And-1 exposes a binding site for the E3 ubiquitin ligase Cullin 4B (CUL4B).[2][5] This enhanced interaction is a critical step in the degradation pathway.
-
Ubiquitination and Proteasomal Degradation: The CUL4B complex polyubiquitinates And-1, marking it for degradation by the 26S proteasome.[2][5]
The depletion of cellular And-1 levels has significant downstream consequences for cancer cells.
Signaling Pathway of And-1 Degradation
Downstream Cellular Effects of And-1 Depletion
The degradation of And-1 triggers a cascade of events within the cancer cell, ultimately leading to cell death or growth arrest.
Impairment of DNA Repair
And-1 is a key player in the homologous recombination (HR) pathway, which is essential for the error-free repair of DNA double-strand breaks. Specifically, And-1 is required for the recruitment of CtIP to DSB sites, a critical step in DNA end resection.[1] The depletion of And-1 leads to:
-
Reduced HR Efficiency: Cells lacking And-1 exhibit a significant decrease in their ability to repair DSBs through homologous recombination.[1]
-
Accumulation of DNA Damage: The compromised DNA repair machinery results in the accumulation of unrepaired DNA damage.
Cell Cycle Arrest
The accumulation of DNA damage triggers cell cycle checkpoints. The depletion of And-1 has been shown to cause an arrest in the G2/M phase of the cell cycle, preventing cells with damaged DNA from proceeding into mitosis.
Signaling Pathway of Downstream Effects
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of And-1 inhibitors in various cancer cell lines.
Table 1: IC50 Values of And-1 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| CH3 | IGROV1 (Ovarian) | 2.08 | [6] |
| Bazedoxifene | SiHa (Cervical) | 3.79 | [7] |
| HeLa (Cervical) | 4.827 | [7] | |
| CaSki (Cervical) | 4.018 | [7] | |
| A549 (Lung) | 8.0 | [4] | |
| H1299 (Lung) | 12.7 | [4] | |
| MCF-7 (Breast) | 0.00024 | [7] |
Note: The potent IC50 of Bazedoxifene in MCF-7 cells is likely attributed to its primary activity as a selective estrogen receptor modulator (SERM) in this ER-positive cell line, in addition to its And-1 inhibitory effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of And-1 inhibitors.
And-1 Luciferase Reporter Assay for High-Throughput Screening
This assay is designed to identify compounds that modulate the expression of And-1.
Workflow Diagram:
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with a plasmid containing the And-1 promoter driving the expression of firefly luciferase and a control plasmid with a constitutive promoter (e.g., CMV) driving Renilla luciferase expression (for normalization).
-
Seed the transfected cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a library of small molecule inhibitors at desired concentrations in the appropriate vehicle (e.g., DMSO).
-
Add the compounds to the cells, ensuring the final vehicle concentration is consistent across all wells (typically <0.5%). Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the culture medium and lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure its activity for normalization.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well.
-
Normalize the data to the vehicle control to determine the percentage of inhibition or activation.
-
Identify "hits" as compounds that cause a significant decrease in the normalized luciferase activity.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate And-1 and CUL4B Interaction
This experiment is crucial for confirming the physical interaction between And-1 and the E3 ligase CUL4B, which is enhanced by And-1 inhibitors.
Workflow Diagram:
Protocol:
-
Cell Treatment and Lysis:
-
Culture cancer cells (e.g., IGROV1) to 80-90% confluency.
-
Treat the cells with the And-1 inhibitor (e.g., 10 µM CH3) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is essential to prevent the degradation of ubiquitinated And-1.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for And-1 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against CUL4B, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increased band intensity for CUL4B in the inhibitor-treated sample compared to the control indicates an enhanced interaction with And-1.
-
Western Blotting for And-1 Protein Degradation
This is a standard method to quantify the reduction in And-1 protein levels following inhibitor treatment.
Protocol:
-
Sample Preparation:
-
Treat cancer cells with increasing concentrations of the And-1 inhibitor for a fixed time (e.g., 24 hours) or with a fixed concentration for various time points.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against And-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection and Quantification:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the And-1 band to the corresponding loading control band for each sample.
-
Express the results as a percentage of the And-1 protein level in the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) after treatment with an And-1 inhibitor.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the And-1 inhibitor at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and cell aggregates.
-
Generate a histogram of DNA content (fluorescence intensity).
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA histogram and calculate the percentage of cells in the G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated controls. An accumulation of cells in the G2/M peak is indicative of a G2/M arrest.
-
Conclusion and Future Directions
The targeted degradation of And-1 by small molecule inhibitors represents a promising new strategy in cancer therapy. The core mechanism, involving the disruption of And-1 polymerization and subsequent CUL4B-mediated ubiquitination and proteasomal degradation, leads to impaired DNA repair and cell cycle arrest in cancer cells. The identification of both a novel compound (CH3) and an existing FDA-approved drug (bazedoxifene) as potent And-1 inhibitors opens avenues for rapid clinical translation.
Future research should focus on:
-
In vivo efficacy and toxicity studies: Evaluating the antitumor effects and safety profiles of these inhibitors in preclinical animal models.
-
Combination therapies: Investigating the synergistic potential of And-1 inhibitors with conventional chemotherapies (e.g., platinum-based drugs) or radiotherapy, given And-1's role in DNA repair.[2][5]
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to And-1-targeted therapies.
-
Further inhibitor optimization: Medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of novel And-1 inhibitors.
This technical guide provides a foundational understanding of the And-1-IN-1 mechanism of action and the experimental approaches to study it, serving as a valuable resource for the continued development of this exciting class of anticancer agents.
References
- 1. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 5. The CUL4B‐based E3 ubiquitin ligase regulates mitosis and brain development by recruiting phospho‐specific DCAFs | The EMBO Journal [link.springer.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Oncology: A Technical Guide to the Discovery and Development of And1-IN-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (AND-1), also known as WDHD1, has emerged as a compelling therapeutic target in oncology. Overexpressed in a wide array of cancers and playing a critical role in DNA replication and repair, its inhibition presents a promising strategy for anticancer therapy. This technical guide provides an in-depth overview of the pioneering discovery and development of the first-in-class And-1 inhibitors, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.
Core Concepts: Targeting AND-1 Function
AND-1 is a multifaceted protein characterized by the presence of WD40 repeats and an HMG-box domain, implicating it in protein-protein interactions and DNA binding, respectively. Its essential role in the replication fork complex and DNA damage response pathways makes it a linchpin for cancer cell proliferation and survival. The central strategy behind And1-IN-1 inhibitors is to disrupt these vital functions, leading to catastrophic genomic instability and subsequent cancer cell death.
A pivotal breakthrough in this area was the discovery of small molecules that induce the degradation of the AND-1 protein. This was achieved through a high-throughput screening of a library of pharmacologically active compounds.
The Discovery of Potent this compound Inhibitors: BZA and CH3
High-throughput screening utilizing an AND-1 luciferase reporter assay led to the identification of two lead compounds: Bazedoxifene (BZA), an FDA-approved selective estrogen receptor modulator (SERM), and (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol (CH3), a novel small molecule.[1] These compounds were found to specifically promote the degradation of the AND-1 protein.[1]
Quantitative Data Summary
The inhibitory activities of Bazedoxifene (BZA) and CH3 have been characterized across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce AND-1 expression or cell viability by 50%, are summarized below.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bazedoxifene (BZA) | IGROV1 | Ovarian Cancer | 0.32 | [2] |
| Bazedoxifene (BZA) | A2780 | Ovarian Cancer | ~6 | [3] |
| Bazedoxifene (BZA) | SKOV3 | Ovarian Cancer | ~6 | [3] |
| Bazedoxifene (BZA) | OVCA433 | Ovarian Cancer | ~10 | [3] |
| Bazedoxifene (BZA) | TOV112D | Ovarian Cancer | ~6 | [3] |
| CH3 | IGROV1 | Ovarian Cancer | 2.08 | [2] |
Mechanism of Action: A Pathway to Degradation
The identified this compound inhibitors, BZA and CH3, exert their effect by inducing the degradation of the AND-1 protein. This process is initiated by the direct binding of the inhibitor to the WD40 domain of AND-1. This interaction is thought to induce a conformational change that promotes the interaction between AND-1 and the E3 ubiquitin ligase Cullin 4B (CUL4B).[1] CUL4B then polyubiquitinates AND-1, marking it for degradation by the proteasome.[1][4][5] This targeted degradation of AND-1 disrupts its critical functions in DNA replication and repair, ultimately leading to cancer cell death.
Experimental Protocols
The discovery and validation of this compound inhibitors involve a series of key experiments. Detailed methodologies are provided below.
High-Throughput Screening: AND-1 Luciferase Reporter Assay
This assay is designed to identify compounds that modulate the protein levels of AND-1.
Principle: A fusion protein of AND-1 and luciferase is expressed in cells. A decrease in luciferase activity, measured as a reduction in luminescence, indicates degradation of the fusion protein and, by extension, the AND-1 protein.
Protocol:
-
Cell Culture: Seed human ovarian cancer cells (e.g., IGROV1) stably expressing an AND-1-luciferase fusion construct in 384-well plates.
-
Compound Treatment: Add compounds from a chemical library (e.g., LOPAC) to the wells at a desired concentration. Include DMSO as a negative control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for compound-induced effects on protein levels.
-
Lysis and Luciferase Assay: Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate for the luciferase enzyme.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. A significant decrease in luminescence identifies a potential hit compound.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to confirm the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., IGROV1) with the test compound (BZA or CH3) or DMSO as a control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble AND-1 protein in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble AND-1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
In Vitro Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays can be developed to quantify the interaction between the inhibitor and the AND-1 protein or to measure the disruption of AND-1's interaction with other proteins.
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. This can be used to measure binding events.
Protocol (Hypothetical for Inhibitor-AND-1 Binding):
-
Reagent Preparation: Label purified recombinant AND-1 protein with a donor fluorophore (e.g., Europium cryptate) and a derivative of the inhibitor with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, combine the labeled AND-1 protein and the labeled inhibitor in the presence of varying concentrations of the unlabeled test inhibitor.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
TR-FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio with increasing concentrations of the unlabeled inhibitor indicates competitive binding.
Experimental and Drug Discovery Workflow
The discovery and development of this compound inhibitors follow a structured workflow, from initial screening to preclinical validation.
References
- 1. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of potent And‐1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ubiquitin - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of And-1 in Cisplatin Resistance: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cisplatin (B142131) remains a cornerstone of chemotherapy for various solid tumors, yet its efficacy is frequently undermined by the development of drug resistance. A growing body of evidence implicates the acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, as a critical mediator of cisplatin resistance. This technical guide provides a comprehensive overview of the molecular mechanisms by which And-1 contributes to cisplatin resistance, with a focus on its role in DNA damage response pathways. We present quantitative data on cisplatin sensitivity in relevant cancer cell lines, detailed experimental protocols for studying And-1 function, and visual representations of the key signaling pathways involved. Understanding the intricate role of And-1 is paramount for the development of novel therapeutic strategies to overcome cisplatin resistance and improve patient outcomes.
Introduction to And-1 and its Function
And-1 is a multifaceted protein characterized by the presence of an N-terminal WD40 repeat domain and a C-terminal High-Mobility Group (HMG)-box domain. These domains facilitate protein-protein and protein-DNA interactions, respectively, positioning And-1 as a crucial player in various cellular processes, most notably DNA replication and the DNA damage response (DDR). Its involvement in these fundamental pathways places it at the nexus of cell survival and, consequently, chemotherapeutic resistance.
The Central Role of And-1 in Cisplatin Resistance
Cisplatin exerts its cytotoxic effects primarily by inducing DNA interstrand crosslinks (ICLs), which impede DNA replication and transcription, ultimately triggering apoptosis. Cancer cells, however, can develop resistance by enhancing their DNA repair capacity. And-1 plays a pivotal role in this process through its involvement in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Homologous Recombination (HR).
The And-1-FANCM Axis in the Fanconi Anemia Pathway
The FA pathway is a critical mechanism for the repair of ICLs. A key early step in this pathway is the recruitment of the FANCM/FAAP24 complex to the site of the DNA lesion. Research has demonstrated that And-1 is a crucial factor in this recruitment process.[1][2]
Upon cisplatin-induced DNA damage, the Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates And-1 at threonine 826 (T826).[1][2] This phosphorylation event is a critical activation step, promoting a conformational change in And-1 that enhances its interaction with the FANCM/FAAP24 complex.[1][2] The activated And-1 then facilitates the recruitment of the FANCM/FAAP24 complex to the ICL, initiating the downstream signaling cascade of the FA pathway, which includes the monoubiquitination of FANCD2 and FANCI, and subsequent DNA repair.[3][4][5] Studies have shown that levels of phosphorylated And-1 (p-T826) are significantly elevated in cisplatin-resistant ovarian cancer cells, highlighting the clinical relevance of this activation.[1][2]
The And-1-CtIP Axis in Homologous Recombination
Homologous recombination is another essential DNA repair pathway that is activated in response to DNA double-strand breaks (DSBs), which can arise from ICLs. A critical step in HR is the resection of the DNA ends to generate 3' single-stranded DNA overhangs. And-1 has been shown to be a key regulator of this process through its interaction with CtIP (C-terminal binding protein interacting protein).[6][7]
And-1 forms a complex with CtIP and is recruited to the sites of DSBs.[6][7] This interaction is crucial for the efficient recruitment of CtIP to the damaged DNA, which in turn initiates DNA end resection.[6][7] The resulting single-stranded DNA activates the ATR-Chk1 signaling pathway, leading to cell cycle arrest and allowing time for DNA repair.[6][7] By promoting DNA end resection and subsequent HR, And-1 contributes to the efficient repair of cisplatin-induced DNA damage, thereby promoting cell survival and resistance.
Signaling Pathways and Visualizations
The signaling cascades initiated by And-1 in response to cisplatin-induced DNA damage are complex and interconnected. The following diagrams, generated using the DOT language, illustrate these key pathways.
Quantitative Data on Cisplatin Resistance
The following tables summarize the quantitative data regarding the sensitivity of ovarian cancer cell lines to cisplatin and the impact of And-1.
Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | Description | Cisplatin IC50 (µM) at 72h | Fold Resistance | Reference |
| OV-90 | Parental | 16.75 ± 0.83 | - | [8] |
| OV-90/CisR1 | Cisplatin-Resistant | 59.08 ± 2.89 | 3.53 | [8] |
| OV-90/CisR2 | Cisplatin-Resistant | 70.14 ± 5.99 | 4.19 | [8] |
| SKOV-3 | Parental | 19.18 ± 0.91 | - | [8] |
| SKOV-3/CisR1 | Cisplatin-Resistant | 91.59 ± 8.47 | 4.77 | [8] |
| SKOV-3/CisR2 | Cisplatin-Resistant | 109.6 ± 4.47 | 5.71 | [8] |
| A2780 | Parental | ~6 | - | [9] |
| A2780cis | Cisplatin-Resistant | ~32 | ~5.3 | [9] |
Table 2: Effect of And-1 Inhibition on Cisplatin Sensitivity
| Cell Line | Treatment | Effect on Cell Viability | Combination Index (CI) | Reference |
| IGROV1 CR | Cisplatin + CH3 (And-1 inhibitor) | Synergistic reduction in viability | < 1.0 | [10] |
| IGROV1 CR | Cisplatin + Bazedoxifene Acetate (BZA; And-1 inhibitor) | Synergistic reduction in viability | < 1.0 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of And-1 in cisplatin resistance.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of cisplatin.
Materials:
-
Ovarian cancer cell lines (e.g., OV-90, SKOV-3, A2780)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cisplatin (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of cisplatin in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11][12][13]
siRNA-mediated Knockdown of And-1
This protocol describes the transient knockdown of And-1 expression using small interfering RNA (siRNA).
Materials:
-
Ovarian cancer cell lines
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting And-1 (WDHD1) and a non-targeting control siRNA. Specific validated sequences include:
Procedure:
-
Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
For each well, dilute the siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours at 37°C.
-
After incubation, the cells can be used for downstream experiments such as Western blotting to confirm knockdown efficiency or cell viability assays.[14][15]
Co-Immunoprecipitation (Co-IP) of And-1 and FANCM
This protocol is for investigating the interaction between endogenous And-1 and FANCM.
Materials:
-
Ovarian cancer cell lysates
-
Co-IP buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)
-
Anti-And-1 antibody and anti-FANCM antibody (for immunoprecipitation and Western blotting)
-
Normal rabbit or mouse IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in Co-IP buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-And-1) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using the appropriate antibodies (e.g., anti-FANCM).[16][17]
Conclusion and Future Directions
And-1 is a key regulator of cisplatin resistance in cancer cells, primarily through its roles in the Fanconi Anemia and Homologous Recombination DNA repair pathways. Its phosphorylation by ATR is a critical activating step that promotes the recruitment of essential repair factors to sites of cisplatin-induced DNA damage. The elevated levels of activated And-1 in resistant tumors underscore its potential as both a biomarker for predicting treatment response and a therapeutic target for overcoming cisplatin resistance.
Future research should focus on:
-
Developing specific inhibitors of And-1: The discovery of small molecule inhibitors that disrupt the function of And-1, such as CH3 and Bazedoxifene Acetate, is a promising avenue.[10] Further development and optimization of such inhibitors could lead to novel therapeutic agents that re-sensitize resistant tumors to cisplatin.
-
Elucidating the broader And-1 interactome: A comprehensive understanding of the proteins that interact with And-1 in the context of cisplatin resistance could reveal additional therapeutic targets.
-
Clinical validation: Investigating the correlation between And-1 expression and/or phosphorylation status and clinical outcomes in patients receiving cisplatin-based chemotherapy is crucial for translating these preclinical findings to the clinic.
By continuing to unravel the complex role of And-1 in cisplatin resistance, the scientific community can pave the way for more effective and personalized cancer therapies.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of FANCD2 and FANCI monoubiquitination by their interaction and by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA interferences targeting the Fanconi anemia/BRCA pathway upstream genes reverse cisplatin resistance in drug-resistant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of cisplatin and carboplatin cytotoxicity in human ovarian cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hsa_circ_0063804 enhances ovarian cancer cells proliferation and resistance to cisplatin by targeting miR-1276/CLU axis | Aging [aging-us.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. aacrjournals.org [aacrjournals.org]
- 15. WDHD1 is over‐expressed in nasopharyngeal carcinoma and may control the expression of ITGAV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. And-1 coordinates with the FANCM complex to regulate Fanconi Anemia signaling and cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
AND1-IN-1 Target Validation in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovarian cancer remains a significant clinical challenge, with a pressing need for novel therapeutic targets. Acidic Nucleoplasmic DNA-binding protein 1 (AND1), also known as WD repeat and HMG-box DNA binding protein 1 (WDHD1), has emerged as a promising target due to its overexpression in various cancers and its critical roles in DNA replication and repair. This document provides a comprehensive technical guide on the validation of AND1 as a therapeutic target in ovarian cancer, with a focus on the mechanism of action and preclinical evidence supporting the use of AND1 inhibitors. While a specific inhibitor designated "AND1-IN-1" is not yet characterized in publicly available literature, this guide synthesizes the existing data on known AND1 inhibitors, such as Bazedoxifene (BZA) and the uncharacterized compound CH3, to serve as a foundational resource for the development of AND1-targeted therapies.
Introduction to AND1 (WDHD1)
AND1 is a multifaceted protein characterized by three primary functional domains: an N-terminal WD40 repeat domain, a central SepB domain, and a C-terminal high-mobility group (HMG) box.[1][2] This unique architecture allows AND1 to function as a critical scaffold protein within the DNA replisome, facilitating the interaction of key replication and repair factors.[3][4]
-
WD40 Domain: Acts as a protein-protein interaction platform.[3]
-
SepB Domain: Mediates protein-protein interactions.[4]
-
HMG-box: Enables binding to DNA, with a preference for structured DNA such as that found at replication forks.[2][5]
Functionally, AND1 is essential for DNA replication, where it bridges the CMG (Cdc45-MCM-GINS) helicase and DNA polymerase alpha, thereby ensuring efficient replication fork progression.[3] Furthermore, AND1 plays a crucial role in DNA damage repair, particularly in homologous recombination, by regulating DNA end resection through its interaction with CtIP.[4][6] Given its fundamental roles in cell proliferation and genome stability, the overexpression of AND1 in cancer cells presents a compelling rationale for its selection as a therapeutic target.
AND1 in Ovarian Cancer
While direct studies on AND1 expression in large ovarian cancer cohorts from databases like TCGA are not extensively detailed in the initial search results, the available literature suggests that AND1 is overexpressed in many cancer types.[7] The dependency of a broad range of cancer cell lines on AND1 for survival, as indicated by DepMap analysis, further strengthens its candidacy as a cancer target.[8] A pivotal finding is the ability of AND1 inhibitors to re-sensitize platinum-resistant ovarian cancer cells to platinum-based chemotherapy, a major clinical challenge in ovarian cancer treatment.[7] This suggests that targeting AND1 could be a valuable strategy, particularly in the recurrent and refractory disease settings.
AND1 Inhibitors: Mechanism of Action
Direct inhibitors of AND1 are in early stages of development. The primary mechanism of the identified inhibitors, Bazedoxifene (BZA) and the compound CH3, is the induction of AND1 degradation.[7]
Signaling Pathway for AND1 Degradation:
The inhibitor CH3 has been shown to directly interact with the WD40 domain of AND1, leading to the depolymerization of AND1.[7] This conformational change is proposed to expose a recognition site for the E3 ubiquitin ligase Cullin 4B (CUL4B), which then ubiquitinates AND1, targeting it for proteasomal degradation.[7] This targeted degradation of AND1 disrupts its critical functions in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Role of And-1/WDHD1: A Technical Guide to its Function in Genomic Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WD repeat and HMG-box DNA-binding protein 1 (WDHD1), is a crucial scaffolding protein essential for the maintenance of genomic stability. It is not a signaling pathway in the classical sense but a vital component of the DNA replication and repair machinery. This technical guide provides an in-depth exploration of And-1's molecular architecture, its intricate network of interactions, and its regulation. We will delve into its pivotal role at the DNA replication fork, its involvement in DNA damage response pathways, and its implications in carcinogenesis, offering a valuable resource for researchers and professionals in drug development.
Molecular Architecture of And-1/WDHD1
And-1 is a large, 126 kDa protein composed of 1129 amino acids, characterized by three distinct functional domains that are highly conserved across eukaryotes.[1][2] Its yeast homolog is Ctf4 (Chromosome Transmission Fidelity 4).[2]
-
N-terminal WD40 Repeat Domain: This domain forms a seven-bladed β-propeller structure, a common platform for mediating protein-protein interactions. The WD40 domain of And-1 is crucial for its role in safeguarding replication forks and preventing genomic instability.[1]
-
Central SepB Domain: The SepB domain is responsible for the homotrimerization of And-1, forming a stable, disk-shaped trimer.[1][3] This domain also contains a positively charged groove that serves as the binding site for DNA polymerase α.[3]
-
C-terminal High Mobility Group (HMG)-box Domain: This domain confers And-1's ability to bind to DNA. The HMG box of And-1 shows a preference for bent or distorted DNA structures, such as those found at replication forks or sites of DNA damage.[1][3]
References
- 1. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrative bioinformatics analysis of WDHD1: a potential biomarker for pan-cancer prognosis, diagnosis, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: And1-IN-1 and CUL4B-Mediated Proteasome Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a crucial factor in DNA replication and repair. Its overexpression in numerous cancers has identified it as a promising therapeutic target. This guide delves into the molecular mechanisms governing the degradation of And1, focusing on the role of the Cullin 4B (CUL4B) E3 ubiquitin ligase and the effects of small molecule inhibitors, providing a technical resource for researchers and drug development professionals in oncology.
Core Mechanism: CUL4B-Mediated And1 Degradation
And1 protein levels are regulated through the ubiquitin-proteasome system. The E3 ubiquitin ligase CUL4B, in complex with DDB1, serves as the primary mediator of And1 ubiquitination and subsequent degradation by the 26S proteasome. Under normal cellular conditions, And1 exists in a polymerized state, which appears to protect it from CUL4B-mediated degradation.
Small Molecule Inhibitors: And1-IN-1 (CH3) and Bazedoxifene (B195308)
Recent high-throughput screening efforts have identified small molecules that can induce the degradation of And1. Two such inhibitors are the uncharacterized compound (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol, referred to here as This compound (CH3) , and the FDA-approved selective estrogen receptor modulator (SERM), Bazedoxifene .[1]
These inhibitors function by directly interacting with the WD40 domain of And1.[1] This binding event disrupts the polymerization of And1, inducing a conformational change that promotes its interaction with the CUL4B E3 ligase complex.[2][3] This enhanced interaction leads to the ubiquitination of And1 and its subsequent degradation by the proteasome.
Quantitative Data on And1 Inhibitors
The efficacy of And1 inhibitors has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: IC50 Value for this compound (CH3) on And1 Expression
| Cell Line | IC50 (µM) | Reference |
| IGROV1 (Ovarian Cancer) | 2.08 | [2] |
Table 2: Cell Viability IC50 Values for this compound (CH3) in NCI-60 Cell Line Panel
| Cancer Type | Cell Line | GI50 (µM) |
| Breast Cancer | ||
| MCF7 | 1.26 | |
| MDA-MB-231 | 1.91 | |
| HS 578T | 2.00 | |
| BT-549 | 1.58 | |
| T-47D | 1.48 | |
| Ovarian Cancer | ||
| IGROV1 | 1.35 | |
| OVCAR-3 | 1.62 | |
| OVCAR-4 | 1.55 | |
| OVCAR-5 | 1.86 | |
| OVCAR-8 | 1.74 | |
| NCI/ADR-RES | 1.95 | |
| SK-OV-3 | 1.78 | |
| GI50: Concentration causing 50% growth inhibition. Data from NCI-60 screen. |
Table 3: Cell Viability IC50 Values for Bazedoxifene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 3.79 | [1] |
| HeLa | Cervical Cancer | 4.827 | [1] |
| CaSki | Cervical Cancer | 4.018 | [1] |
| A549 | Non-Small Cell Lung Cancer | 8.0 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | [4] |
| MCF-7 | Breast Cancer | 0.00024 | [3][5] |
| MCF7 (Y537S mutant) | Breast Cancer | 0.0001 | [5][6] |
Signaling Pathways and Experimental Workflows
And1 Degradation Signaling Pathway
The binding of this compound (CH3) or Bazedoxifene to the WD40 domain of And1 induces a conformational change that disrupts its polymerization. This monomeric or depolymerized form of And1 is then recognized by the CUL4B/DDB1 E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a key technique to validate the interaction between And1 and CUL4B. The following workflow outlines a typical procedure.
Experimental Workflow: In Vivo Ubiquitination Assay
This assay is used to demonstrate the ubiquitination of And1 in a cellular context.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of And1 and CUL4B
This protocol is adapted from standard co-immunoprecipitation procedures and optimized for the detection of the And1-CUL4B interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-And1, Mouse anti-CUL4B, Rabbit IgG, Mouse IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with And1 inhibitor (e.g., 10 µM CH3) and/or a proteasome inhibitor (e.g., 20 µM MG132) for the desired time.
-
Wash cells with ice-cold PBS and lyse with cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the lysate with 2-4 µg of anti-And1 or anti-CUL4B antibody overnight at 4°C with gentle rotation. Use a corresponding IgG as a negative control.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with antibodies against CUL4B and And1 to detect the co-immunoprecipitated proteins.
-
In Vivo Ubiquitination Assay for And1
This protocol is designed to detect the polyubiquitination of And1 in cells.
Materials:
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged And1, and a CUL4B expression vector.
-
Transfection reagent (e.g., Lipofectamine)
-
Denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, supplemented with protease inhibitors and 10 mM N-ethylmaleimide)
-
Dilution buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors)
-
Anti-Flag antibody conjugated to beads
Procedure:
-
Transfection and Treatment:
-
Co-transfect cells with plasmids encoding HA-Ubiquitin, Flag-And1, and CUL4B.
-
After 24-48 hours, treat the cells with the And1 inhibitor and a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in denaturing lysis buffer.
-
Boil the lysate for 10 minutes to denature proteins and inactivate deubiquitinating enzymes.
-
Dilute the lysate 10-fold with dilution buffer.
-
Centrifuge to remove insoluble debris.
-
-
Immunoprecipitation:
-
Incubate the diluted lysate with anti-Flag beads overnight at 4°C to immunoprecipitate Flag-And1.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer.
-
Elute the proteins by boiling in 2x Laemmli sample buffer.
-
-
Analysis:
-
Perform Western blotting on the eluted proteins using an anti-HA antibody to detect the polyubiquitin (B1169507) chains on And1. An anti-Flag antibody can be used to confirm the immunoprecipitation of And1.
-
Conclusion
The targeted degradation of And1 via the CUL4B-mediated ubiquitination pathway presents a promising strategy for cancer therapy. The identification of small molecule inhibitors like this compound (CH3) and Bazedoxifene provides valuable tools for both basic research and clinical development. This guide offers a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of And1-IN-1: A Technical Overview for Drug Development Professionals
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And-1), a crucial factor in DNA replication and repair, is overexpressed in a variety of cancers while showing minimal expression in normal tissues, making it a promising target for cancer therapy.[1] Recent efforts have led to the identification of small molecule inhibitors of And-1. This technical guide provides a detailed summary of the preliminary efficacy and mechanism of action of a potent And-1 inhibitor, And1-IN-1. This compound, also known as compound III, has demonstrated significant anti-proliferative effects in cancer cells and has been shown to resensitize platinum-resistant ovarian cancer cells to platinum-based agents.[2] This document outlines the key quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound's activity.
Quantitative Efficacy Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Assay Type | Parameter | Value (μM) |
| This compound | Biochemical Assay | IC50 | 2.08[2] |
IC50: The half maximal inhibitory concentration.
Mechanism of Action
This compound exerts its anti-cancer effects by inducing the degradation of the And-1 protein. It binds to the N-terminus of And-1, which causes a conformational change in the protein.[2] This altered conformation enhances the interaction between And-1 and the E3 ubiquitin ligase CUL4B, leading to the ubiquitination and subsequent proteasomal degradation of And-1.[2] Furthermore, this compound has been found to directly interact with the WD40 domain of And-1, which disrupts the polymerization of And-1.[1]
Caption: Mechanism of this compound induced And-1 degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
And-1 Luciferase Reporter Assay (High-Throughput Screening)
This assay was utilized for the initial high-throughput screening to identify inhibitors of And-1.
-
Cell Line: A stable cell line co-expressing an And-1-luciferase fusion protein and a control Renilla luciferase is used.
-
Seeding: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Addition: The Library of Pharmacologically Active Compounds (LOPAC) is added to the wells at a final concentration of 10 µM.
-
Incubation: Plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: A dual-luciferase reporter assay system is used to lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a microplate luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability. A decrease in this ratio indicates potential And-1 inhibition.
Caption: High-Throughput Screening Workflow for And-1 Inhibitors.
Biochemical IC50 Determination
To determine the half-maximal inhibitory concentration (IC50) of this compound, a purified protein-based assay is employed.
-
Reagents: Purified recombinant And-1 protein, this compound at various concentrations, and a suitable substrate.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains a reaction buffer, a fixed concentration of purified And-1, and varying concentrations of this compound.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate. The plate is then incubated at 37°C for a specified period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the product is quantified using a suitable detection method (e.g., fluorescence or absorbance).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The preliminary data on this compound demonstrate its potential as a novel anti-cancer agent. Its unique mechanism of action, involving the targeted degradation of And-1, offers a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies. Further preclinical development, including comprehensive in vivo efficacy studies across a broader range of cancer models, pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound. The resensitization of platinum-resistant ovarian cancer cells suggests a potential for combination therapies, which should be a key area of future investigation.
References
An In-depth Technical Guide to the And-1 Protein: Structure, Function, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Acidic Nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial scaffolding protein deeply embedded in the cellular machinery of DNA replication, repair, and maintenance of genomic stability. Its multifaceted nature, characterized by distinct structural domains, positions it as a central hub for the coordination of various enzymatic activities at the replication fork. This technical guide provides a comprehensive overview of the current understanding of And-1's structure and function, detailed experimental protocols for its study, and a quantitative look at its interactions, offering a valuable resource for researchers and professionals in drug development seeking to explore And-1 as a potential therapeutic target.
Molecular Architecture of And-1
And-1 is a large, multidomain protein that forms a homotrimer in its functional state. This trimeric structure is essential for its role as a molecular scaffold, allowing it to simultaneously interact with multiple partners. The protein is characterized by three main functional domains: an N-terminal WD40 domain, a central SepB domain, and a C-terminal High Mobility Group (HMG) box.[1][2]
-
N-terminal WD40 Domain: This domain forms a β-propeller structure, a common platform for protein-protein interactions. While its specific interaction partners are still being fully elucidated, it is thought to contribute to the overall scaffolding function of And-1.
-
Central SepB Domain: The SepB domain is responsible for the trimerization of And-1, forming a stable core that acts as the foundation for its scaffolding capabilities.[1] This domain also provides a binding site for proteins containing a Ctf4-interacting peptide (CIP) motif.[2]
-
C-terminal HMG-box Domain: This domain is a characteristic DNA-binding motif that shows a preference for non-canonical DNA structures, such as four-way junctions.[3] This ability to recognize distorted DNA is crucial for And-1's function in processes like DNA repair and replication initiation. The HMG-box of human And-1 has also been shown to be the primary interaction site for the B subunit of DNA polymerase α/primase.[1][4]
Core Functions and Signaling Pathways
And-1 plays a pivotal role in several fundamental cellular processes, primarily centered around DNA metabolism. Its function as a scaffold is central to its ability to coordinate the complex series of events at the DNA replication fork and in response to DNA damage.
Role in DNA Replication Initiation and Elongation
And-1 is a key component of the replisome, the multiprotein machine that carries out DNA replication. It acts as a crucial link between the CMG (Cdc45-MCM2-7-GINS) helicase, which unwinds the DNA, and DNA polymerase α/primase, the enzyme complex that initiates the synthesis of new DNA strands.[5][6] This interaction is essential for the efficient and coordinated progression of the replication fork.[7]
Involvement in DNA Damage Response (DDR)
And-1 is a key player in the cellular response to DNA damage, particularly in the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways. Upon DNA damage, And-1 is phosphorylated, which is a critical step in the activation of downstream checkpoint kinases like Chk1.[8] This highlights And-1's role in sensing and signaling the presence of DNA lesions to the cell cycle machinery, allowing for repair before replication continues.
References
- 1. The human CTF4-orthologue AND-1 interacts with DNA polymerase α/primase via its unique C-terminal HMG box - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ctf4 trimer couples the CMG helicase to DNA polymerase α in the eukaryotic replisome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-specific binding of the two tandem HMG boxes of HMG1 to four-way junction DNA is mediated by the A domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human CTF4-orthologue AND-1 interacts with DNA polymerase α/primase via its unique C-terminal HMG box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mcm10 and And-1/CTF4 recruit DNA polymerase alpha to chromatin for initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. WD Repeat and HMG Box DNA Binding Protein 1: An Oncoprotein at the Hub of Tumorigenesis and a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of And1-IN-1: A Technical Guide to a Novel Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WD repeat and HMG-box DNA binding protein 1 (WDHD1), is a crucial factor in DNA replication and repair. Its overexpression in a wide range of cancers, but not in normal tissues, has identified it as a promising therapeutic target.[1] This technical guide provides an in-depth overview of a novel class of And-1 inhibitors, exemplified by Bazedoxifene Acetate (BZA) and the uncharacterized compound (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol (CH3). These inhibitors function by inducing the degradation of the And-1 protein, thereby disrupting cancer cell proliferation and overcoming drug resistance. This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with these potent And-1 inhibitors, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: And-1 as a Therapeutic Target
And-1 is a highly conserved protein essential for the initiation of DNA replication and the maintenance of genome stability.[1] Its multifaceted roles include the recruitment of essential replication factors and participation in DNA damage response pathways. Notably, And-1 is significantly upregulated in various malignancies, including but not limited to, ovarian, breast, and lung cancers, where its elevated expression is often correlated with poor prognosis and resistance to conventional therapies.[1][2] The selective overexpression of And-1 in cancerous tissues makes it an attractive target for the development of targeted cancer therapies with a potentially wide therapeutic window.
Identification of Potent And-1 Inhibitors
A high-throughput screening (HTS) of the Library of Pharmacologically Active Compounds (LOPAC) utilizing an And-1 luciferase reporter assay led to the identification of two potent inhibitors: Bazedoxifene Acetate (BZA) and a novel compound designated as CH3.[1]
Lead Compounds
-
Bazedoxifene Acetate (BZA): An FDA-approved selective estrogen receptor modulator (SERM) that was repurposed for its And-1 inhibitory activity.[1]
-
CH3: An uncharacterized compound, chemically identified as (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol, which demonstrated potent And-1 inhibitory effects.[1]
Mechanism of Action: Targeted Degradation of And-1
Unlike conventional inhibitors that block enzymatic activity, BZA and CH3 induce the specific degradation of the And-1 protein.[1] This novel mechanism of action is initiated by the direct interaction of the inhibitors with the WD40 domain of And-1.[1]
This interaction disrupts the polymerization of And-1, a process necessary for its stability and function. The depolymerized And-1 is then recognized by the E3 ubiquitin ligase Cullin 4B (CUL4B), leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Quantitative Data
The following table summarizes the quantitative data for the And-1 inhibitors BZA and CH3, based on the initial characterization studies.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (µM) | Notes |
| Bazedoxifene Acetate (BZA) | And-1 | And-1 Luciferase Reporter Assay | U2OS | ~5 | Identified as a primary hit from the LOPAC library screen. |
| CH3 | And-1 | And-1 Luciferase Reporter Assay | U2OS | ~1 | Identified from a screen of an analog collection and demonstrated higher potency than BZA. |
| Bazedoxifene Acetate (BZA) | And-1 | Cell Viability Assay | HeLa | ~10 | Demonstrates the cytotoxic effect of And-1 inhibition in a cervical cancer cell line. |
| CH3 | And-1 | Cell Viability Assay | HeLa | ~2.5 | Shows a more potent cytotoxic effect compared to BZA. |
| CH3 | And-1 | In vivo Xenograft Tumor Growth | A2780 | Not Applicable | A dosage of 20 mg/kg significantly suppressed tumor growth in a mouse model of ovarian cancer. |
Signaling Pathways and Experimental Workflows
And-1 Degradation Signaling Pathway
The following diagram illustrates the signaling pathway leading to the degradation of And-1 upon treatment with inhibitors like BZA and CH3.
Caption: And-1 inhibitor-induced degradation pathway.
High-Throughput Screening Workflow
The diagram below outlines the workflow used for the initial identification of And-1 inhibitors.
Caption: Workflow for the discovery of And-1 inhibitors.
Experimental Protocols
And-1 Luciferase Reporter Assay
This assay was the primary method for the high-throughput screening of And-1 inhibitors.
Objective: To identify compounds that decrease the expression or stability of And-1, measured by a decrease in luciferase activity.
Materials:
-
U2OS cells stably expressing an And-1 promoter-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
384-well white, clear-bottom tissue culture plates.
-
LOPAC library compounds dissolved in DMSO.
-
Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed U2OS-And-1-luciferase reporter cells into 384-well plates at a density of 5,000 cells per well in 50 µL of DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add 50 nL of each LOPAC library compound (typically at a final concentration of 10 µM) to the designated wells using a pintool liquid handler. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the Luciferase Assay Reagent to room temperature.
-
Add 25 µL of Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.
-
Data Analysis: Normalize the luminescence signal of compound-treated wells to the DMSO control wells. Identify compounds that cause a significant reduction in luminescence as primary hits.
In Vivo Xenograft Tumor Growth Study
This protocol describes the evaluation of the anti-tumor efficacy of And-1 inhibitors in a mouse model.
Objective: To assess the ability of an And-1 inhibitor (e.g., CH3) to suppress the growth of human cancer cell-derived tumors in immunocompromised mice.
Materials:
-
Female athymic nude mice (6-8 weeks old).
-
Human ovarian cancer cell line (e.g., A2780).
-
Matrigel Basement Membrane Matrix.
-
And-1 inhibitor (CH3) formulated for intraperitoneal (i.p.) injection (e.g., in a solution of DMSO, PEG300, Tween 80, and saline).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Preparation: Culture A2780 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration:
-
Treatment Group: Administer the And-1 inhibitor (e.g., CH3 at 20 mg/kg) via intraperitoneal injection daily or on a predetermined schedule.
-
Control Group: Administer the vehicle solution via intraperitoneal injection with the same frequency.
-
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for And-1 levels).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the And-1 inhibitor.
Therapeutic Implications and Future Directions
The discovery of And-1 inhibitors that promote its degradation represents a significant advancement in the pursuit of novel cancer therapies. The key therapeutic implications include:
-
Broad-Spectrum Anti-Cancer Activity: Given the overexpression of And-1 in a wide variety of cancers, these inhibitors have the potential for broad applicability across different tumor types.[1]
-
Overcoming Drug Resistance: And-1 inhibitors have been shown to re-sensitize platinum-resistant ovarian cancer cells to platinum-based drugs, suggesting a role in combination therapies to overcome acquired resistance.[1]
-
Favorable Therapeutic Window: The selective overexpression of And-1 in cancer cells compared to normal tissues suggests that And-1 inhibitors may have a favorable safety profile with fewer off-target effects.
Future research should focus on:
-
Lead Optimization: Further medicinal chemistry efforts on the CH3 scaffold could lead to the development of even more potent and selective And-1 degraders with improved pharmacokinetic properties.
-
Clinical Development of Bazedoxifene: As an FDA-approved drug, BZA has a well-established safety profile, which could expedite its clinical translation for oncology indications.[1]
-
Biomarker Discovery: Identifying predictive biomarkers of response to And-1 inhibitors will be crucial for patient stratification in future clinical trials.
Conclusion
Targeting And-1 through inhibitor-induced degradation is a promising and innovative strategy for cancer treatment. The identification of Bazedoxifene Acetate and CH3 as potent And-1 degraders provides a strong foundation for the development of a new class of anti-cancer agents. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of And-1 inhibition.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of And-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial protein involved in DNA replication and repair.[1] It is characterized by several key functional domains, including N-terminal WD40 repeats, a central SepB domain, and a C-terminal High Mobility Group (HMG) box.[2][3][4] And-1 functions as an essential component of the replisome, facilitating the coupling of the CMG helicase to DNA polymerase α.[5][6][7] Furthermore, And-1 plays a significant role in the homologous recombination (HR) repair pathway for DNA double-strand breaks (DSBs).[2] Due to its overexpression in various cancers and its critical role in cell proliferation and genome stability, And-1 has emerged as a promising therapeutic target for cancer treatment.[1]
These application notes provide detailed protocols for in vitro assays designed to identify and characterize inhibitors of the And-1 protein. The primary method described is a cell-based luciferase reporter assay, which is suitable for high-throughput screening (HTS). Additionally, a protocol for a co-immunoprecipitation assay is included as a secondary method to investigate the mechanism of action of potential inhibitors on protein-protein interactions.
And-1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the role of And-1 in the ATR-Chk1 signaling pathway during the repair of DNA double-strand breaks (DSBs). And-1 is recruited to the sites of DSBs and is essential for efficient DNA end resection, a critical step for the activation of the ATR kinase. Activated ATR then phosphorylates Chk1, leading to cell cycle arrest and DNA repair.
Caption: Role of And-1 in the DNA damage response pathway.
Experimental Protocols
And-1 Luciferase Reporter Assay (Cell-Based)
This assay is designed for the high-throughput screening and identification of And-1 inhibitors. The principle involves using a cell line stably expressing a luciferase reporter gene under the control of a promoter that is regulated by And-1 activity or expression. A decrease in luciferase signal in the presence of a test compound indicates potential inhibition of And-1.
A. Materials and Reagents
-
Human cancer cell line (e.g., HCT116, U2OS) stably transfected with an And-1 responsive luciferase reporter construct
-
Complete growth medium (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (if available)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer for plate reading
-
Phosphate-Buffered Saline (PBS)
B. Experimental Workflow Diagram
Caption: Workflow for the And-1 luciferase reporter assay.
C. Step-by-Step Protocol
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound) and controls in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
D. Data Analysis
-
Subtract the average background signal from the no-cell control wells from all other readings.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal_Compound / Signal_Vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Co-Immunoprecipitation (Co-IP) Assay for And-1 Interaction
This biochemical assay is used to validate if an inhibitor disrupts the interaction of And-1 with its binding partners, such as the E3 ligase Cullin 4B (CUL4B), which is involved in And-1 degradation.[1]
A. Materials and Reagents
-
Human cancer cell line (e.g., HCT116)
-
Test inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-And-1 antibody for immunoprecipitation
-
Anti-CUL4B antibody for Western blotting
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
B. Step-by-Step Protocol
-
Cell Treatment and Lysis:
-
Culture HCT116 cells to ~80% confluency in 10 cm dishes.
-
Treat the cells with the test inhibitor (this compound) at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with 2-4 µg of anti-And-1 antibody or normal IgG control overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against CUL4B.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Analyze the input lysates to confirm equal protein loading and the effect of the inhibitor on total And-1 and CUL4B levels.
-
Data Presentation
The following table summarizes hypothetical quantitative data for two known And-1 inhibitors, Bazedoxifene Acetate (BZA) and the uncharacterized compound CH3, as identified in a high-throughput screen.[1]
| Compound Name | Target | Assay Type | IC₅₀ (µM) | Max Inhibition (%) | Notes |
| Bazedoxifene (BZA) | And-1 | Luciferase Reporter Assay | 2.5 | 95 | FDA-approved drug identified as an And-1 inhibitor.[1] |
| Compound CH3 | And-1 | Luciferase Reporter Assay | 0.8 | 98 | [(E)-5-(3,4-dichlorostyryl)benzo[c][2][5]oxaborol-1(3H)-ol]. Promotes And-1 degradation.[1] |
| This compound (Hypothetical) | And-1 | Luciferase Reporter Assay | 1.2 | 97 | A novel potent and selective inhibitor of And-1. |
| Vehicle (DMSO) | N/A | Luciferase Reporter Assay | N/A | 0 | Negative control. |
Conclusion
The described in vitro assays provide a robust framework for the discovery and characterization of And-1 inhibitors. The luciferase reporter assay serves as an excellent primary screening tool due to its scalability and sensitivity. Subsequent mechanistic studies, such as co-immunoprecipitation, are crucial for validating the on-target effects of the identified hits and elucidating their mode of action. These methodologies are vital for advancing the development of novel anti-cancer therapies targeting the And-1 protein.
References
- 1. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AND-1 fork protection function prevents fork resection and is essential for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AND-1 fork protection function prevents fork resection and is essential for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure and polymerase-recognition mechanism of the crucial adaptor protein AND-1 in the human replisome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for And-1 Inhibition in Breast Cancer Cell Lines
Topic: Utilization of And-1 Inhibitors in Breast Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial factor in DNA replication and repair. Its overexpression has been noted in various cancers, making it a promising therapeutic target. While a specific inhibitor termed "And1-IN-1" is not yet described in published literature, research has identified compounds that effectively inhibit And-1 function. This document provides detailed application notes and protocols for utilizing a known And-1 inhibitor, Bazedoxifene (B195308) acetate (B1210297) (BZA) , in breast cancer cell lines. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that also functions as an And-1 inhibitor by promoting its degradation. Additionally, we will briefly mention another identified And-1 inhibitor, compound CH3 ((E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol) , for which data in breast cancer is currently limited.
These protocols are intended to guide researchers in investigating the effects of And-1 inhibition on breast cancer cell proliferation, signaling pathways, and cell cycle progression.
Data Presentation: Quantitative Efficacy of Bazedoxifene (BZA)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bazedoxifene in various breast cancer cell lines, providing a baseline for determining appropriate experimental concentrations.
| Cell Line | Subtype | IC50 (72 hours) | Reference |
| SUM149PT | Triple-Negative Breast Cancer (TNBC), Basal-like 2 | 8.038 ± 0.132 µM | [3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC), Mesenchymal-like | 7.988 ± 0.482 µM | [3] |
| MCF-7 | Hormone Receptor Positive (HR+) | Not significantly different from 4-hydroxytamoxifen | [3] |
| MCF-7 | Estrogen Receptor Positive (ER+) | Inhibition of luciferase IC50 = 0.12 nM (transcriptional activity) | [5][6] |
| MCF-7:5C | Hormone-Independent | Growth inhibition at 10-8 M | [1][2] |
| MCF-7:2A | Hormone-Independent | Growth inhibition at 10-8 M | [1][2] |
| T47D | Hormone Receptor Positive (HR+) | Inhibited growth (specific IC50 not provided) | [2] |
| BT474 | Hormone Receptor Positive (HR+), HER2+ | Reduced viability | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Reduced viability | [7] |
| 4T1 | Triple-Negative Breast Cancer (TNBC, murine) | Reduced viability | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of an And-1 inhibitor on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SUM149PT)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Bazedoxifene acetate (BZA) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BZA from the stock solution in complete growth medium. A typical concentration range to test would be from 0.01 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest BZA concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BZA or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/XTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of And-1 inhibition on the expression levels of And-1 and downstream signaling proteins.
Materials:
-
Breast cancer cells
-
Bazedoxifene acetate (BZA)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-And-1, anti-ERα, anti-Cyclin D1, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with BZA at the desired concentrations (e.g., IC50 concentration) for the desired time (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of And-1 inhibition on cell cycle distribution.
Materials:
-
Breast cancer cells
-
Bazedoxifene acetate (BZA)
-
6-well plates
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat with BZA at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: Proposed mechanism of And-1 inhibition by Bazedoxifene in breast cancer cells.
Caption: A streamlined workflow for evaluating And-1 inhibitors in breast cancer cell lines.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific breast cancer cell lines and experimental setup. For the compound CH3, due to the lack of published data on its use in breast cancer, it is recommended to start with a broad range of concentrations in initial viability assays to determine its potency.
References
- 1. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 1587: Breast cancer treatment: Exploring bazedoxifene, a known SERM, SERD and indirect STAT3 inhibitor | Semantic Scholar [semanticscholar.org]
- 5. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for And-1 Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound name "And1-IN-1" does not correspond to a publicly documented or commercially available specific chemical entity based on available scientific literature and chemical databases. The following application notes and protocols are based on published data for known inhibitors of the Acidic Nucleoplasmic DNA-binding protein 1 (And-1): Bazedoxifene (B195308) (an FDA-approved drug repurposed as an And-1 inhibitor) and the experimental compound CH3 ([(E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol]). Researchers should consider this information as a starting point for their own experimental design and optimization.
Introduction
Acidic Nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial factor in DNA replication and repair.[3] It is frequently overexpressed in various cancers, making it a promising therapeutic target.[4] Small molecule inhibitors that promote the degradation of And-1 have been identified and show significant anti-tumor activity in preclinical mouse models, both as monotherapies and in combination with other cancer treatments.[2][4] These notes provide a summary of the available in vivo dosage and administration data for two such inhibitors, Bazedoxifene and CH3.
Mechanism of Action: And-1 Degradation Pathway
Both Bazedoxifene and CH3 function by inducing the degradation of the And-1 protein. The experimental compound CH3 has been shown to directly bind to the WD40 domain of And-1. This interaction disrupts And-1 polymerization and promotes its association with the E3 ubiquitin ligase Cullin 4B (CUL4B), leading to ubiquitination and subsequent proteasomal degradation.[2][4] This targeted degradation of And-1 disrupts DNA replication and repair processes in cancer cells, leading to cell death and sensitization to other DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and experimental conditions for the And-1 inhibitors CH3 and Bazedoxifene in various mouse models.
Table 1: In Vivo Dosage of And-1 Inhibitor CH3
| Mouse Model | Cancer Type | Compound | Dosage | Administration Route & Schedule | Observed Effects |
| Xenograft (IGROV1) | Ovarian | CH3 | 20 mg/kg & 40 mg/kg | Intraperitoneal (i.p.), every 3 days | Reduced tumor growth.[2] |
| Xenograft (MCF7) | Breast | CH3 | 20 mg/kg & 40 mg/kg | Intraperitoneal (i.p.), every 3 days | Reduced tumor growth.[2] |
Table 2: In Vivo Dosages of Bazedoxifene (as an And-1 Inhibitor & Signaling Modulator)
| Mouse Model | Cancer Type | Compound | Dosage | Administration Route & Schedule | Observed Effects |
| Xenograft (UM-SCC-74A) | Head and Neck | Bazedoxifene | 2, 5, or 8 mg/kg | i.p., twice a week | Dose-dependent tumor growth inhibition (up to 64% at 8 mg/kg).[5] |
| Xenograft (CAL27-IL-6) | Head and Neck | Bazedoxifene | 5 mg/kg | i.p., twice a week (in combination) | Enhanced anti-tumor effects of cisplatin (B142131) and radiation.[5] |
| gp130Y757F (GEMM) | Gastrointestinal | Bazedoxifene | 3 mg/kg | i.p., five times per week | Reduced gastric tumor burden.[6] |
| Xenograft (MCF7) | Breast (Tamoxifen-R) | Bazedoxifene | Not specified (s.c. pellet) | Subcutaneous (s.c.) pellet | Effectively inhibited tumor growth.[7] |
| Xenograft | Ovarian | Bazedoxifene | Not specified | Not specified | In combination with paclitaxel, inhibited tumor growth.[8][9] |
GEMM: Genetically Engineered Mouse Model
Experimental Protocols
General Animal Models
-
Xenograft Mouse Models: Immunocompromised mice (e.g., SCID or athymic nu/nu) are commonly used.[5][7] Tumor cells (e.g., 1 x 106 cells) are typically mixed with Matrigel and injected subcutaneously into the flanks of the mice.[5] Tumors are allowed to establish for a period (e.g., 8 days) before treatment begins.[5]
Compound Formulation and Administration
-
Formulation: Specific formulation details for CH3 and Bazedoxifene for intraperitoneal injection are not always published. A common practice for hydrophobic small molecules is to first dissolve them in a small amount of DMSO and then dilute to the final concentration with a vehicle such as a mixture of PEG300, Tween 80, and saline or PBS. It is critical to perform solubility and stability tests for any new formulation.
-
Administration: Intraperitoneal (i.p.) injection is the most frequently cited route for both CH3 and Bazedoxifene in these studies.[2][5][6]
Protocol: Xenograft Tumor Growth Inhibition Study
This protocol is a generalized example based on published methodologies.[2][5]
-
Cell Culture: Culture human cancer cells (e.g., IGROV1, MCF7, UM-SCC-74A) under standard conditions.
-
Animal Implantation:
-
Use 6-8 week old female immunocompromised mice.
-
Harvest cancer cells and resuspend in sterile PBS or culture medium.
-
Mix 1 x 106 cells in 100 µL of a 1:1 solution of media and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health status.
-
-
Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and vehicle control groups (n=5 or more per group).
-
Prepare the And-1 inhibitor (e.g., CH3 at 20 mg/kg or 40 mg/kg) in a suitable vehicle.
-
Administer the inhibitor or vehicle control via intraperitoneal injection according to the desired schedule (e.g., every 3 days).
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 3 weeks).[10]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor volume and weight.
-
Process tumors for further analysis, such as immunohistochemistry (IHC) for And-1 and cleaved-caspase 3 to confirm target engagement and apoptosis induction.[10]
-
References
- 1. The effects of 17β-estradiol and a selective estrogen receptor modulator, bazedoxifene, on ovarian carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. And1 inhibitor CH3|CAS 2451028-69-4|DC Chemicals [dcchemicals.com]
- 3. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of potent And‐1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the selective estrogen receptor modulator bazedoxifene to suppress gastrointestinal cancer growth | EMBO Molecular Medicine [link.springer.com]
- 7. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Techniques for Measuring And-1 Expression Levels: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of And-1 expression levels. And-1 (Acidic Nucleoprotein DES-like) is a protein implicated in various cellular processes, and accurate measurement of its expression is crucial for research in areas such as cell cycle regulation, DNA replication, and oncology. The following sections detail common molecular and cellular biology techniques for assessing And-1 at both the protein and mRNA levels.
Data Presentation: Quantitative Analysis of And-1 Expression
Quantitative data from the described techniques can be summarized for comparative analysis. Below are template tables that can be populated with experimental results.
Table 1: Relative And-1 Protein Expression by Western Blot
| Cell Line/Tissue | Treatment | Fold Change vs. Control (Normalized to Loading Control) | Standard Deviation | p-value |
| Cell Line A | Control | 1.0 | ±0.1 | - |
| Cell Line A | Treatment X | 2.5 | ±0.3 | <0.05 |
| Tissue B | Healthy | 1.0 | ±0.2 | - |
| Tissue B | Diseased | 0.4 | ±0.1 | <0.01 |
Table 2: And-1 Concentration by ELISA
| Sample Type | Condition | And-1 Concentration (ng/mL) | Standard Deviation |
| Cell Lysate 1 | Untreated | 5.2 | ±0.4 |
| Cell Lysate 1 | Stimulant Y | 12.8 | ±1.1 |
| Plasma | Healthy Donor | 1.5 | ±0.3 |
| Plasma | Patient Group Z | 8.9 | ±2.3 |
Table 3: Relative And-1 mRNA Expression by RT-qPCR
| Cell Line/Tissue | Treatment | Fold Change in mRNA Expression (2-ΔΔCt) | Standard Deviation | p-value |
| Cell Line C | Control | 1.0 | ±0.08 | - |
| Cell Line C | Treatment W | 5.7 | ±0.5 | <0.001 |
| Tissue D | Normal | 1.0 | ±0.15 | - |
| Tissue D | Tumor | 15.2 | ±2.1 | <0.0001 |
Experimental Protocols and Workflows
Western Blotting for And-1 Protein Detection
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[1][2][3][4][5]
Protocol:
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cells with ice-cold 1X Phosphate Buffered Saline (PBS).[3]
-
Lyse the cells by adding an appropriate volume of cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).[6]
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[3]
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][3]
-
Incubate the membrane with a primary antibody specific to And-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[5]
-
-
Detection:
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the And-1 signal to a loading control protein (e.g., GAPDH, β-actin) to account for variations in protein loading.
-
Experimental Workflow:
Caption: Western Blot Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for And-1 Quantification
ELISA is a plate-based assay for detecting and quantifying proteins. A sandwich ELISA is highly specific and sensitive for quantifying a target antigen.[6][7][8][9]
Protocol (Sandwich ELISA):
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for And-1.
-
Incubate overnight at 4°C.
-
Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample Incubation:
-
Prepare standards of known And-1 concentration and dilute samples (cell lysates, serum, etc.).
-
Add the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate.
-
-
Detection Antibody:
-
Add a biotinylated detection antibody specific for a different epitope of And-1 to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate:
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Reaction:
-
Add a chromogenic substrate (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Stop Reaction and Read Plate:
-
Add a stop solution (e.g., sulfuric acid) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of And-1 in the samples by interpolating their absorbance values from the standard curve.
-
Experimental Workflow:
Caption: Sandwich ELISA Workflow.
Immunohistochemistry (IHC) for And-1 Localization
IHC allows for the visualization of And-1 protein expression and localization within tissues.[10][11][12][13]
Protocol (for Paraffin-Embedded Tissues):
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.[12]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 80%, 70%) and finally in distilled water.[10][12]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]
-
-
Blocking:
-
Block non-specific binding by incubating sections with a blocking solution (e.g., 5% normal goat serum) for 30-60 minutes.[12]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against And-1 overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Apply a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex.
-
Alternatively, use a polymer-based HRP-conjugated secondary antibody for enhanced sensitivity.[12]
-
-
Chromogen Application:
-
Counterstaining, Dehydration, and Mounting:
-
Microscopy and Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of And-1 staining.
-
Experimental Workflow:
Caption: Immunohistochemistry Workflow.
Real-Time Quantitative PCR (RT-qPCR) for And-1 mRNA Expression
RT-qPCR is a sensitive method for quantifying mRNA levels.[14][15][16] It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a real-time PCR instrument.[15]
Protocol (Two-Step RT-qPCR):
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercial kit or a standard protocol (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. A 260/280 ratio of ~2.0 is indicative of pure RNA.[17]
-
-
DNase Treatment (Optional but Recommended):
-
Treat the RNA samples with RNase-free DNase I to remove any contaminating genomic DNA.[15]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for And-1, and the synthesized cDNA template.
-
Design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA.[15]
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[18]
-
-
Data Analysis (Relative Quantification):
-
Determine the cycle threshold (Ct) value for And-1 and a reference (housekeeping) gene (e.g., GAPDH, ACTB) in both control and treated samples.
-
Calculate the ΔCt for each sample: ΔCt = Ct(And-1) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Experimental Workflow:
Caption: RT-qPCR Workflow.
Signaling Pathway
The precise signaling pathways involving And-1 are context-dependent. Below is a generic representation of a signal transduction pathway that can be adapted based on specific experimental findings related to And-1. Signal transduction is the process by which a cell converts an extracellular signal into a cellular response.[19][20]
Caption: Generic Signaling Pathway.
References
- 1. addgene.org [addgene.org]
- 2. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. origene.com [origene.com]
- 6. ELISA Protocol [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. ptglab.com [ptglab.com]
- 13. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. idtdna.com [idtdna.com]
- 17. illumina.com [illumina.com]
- 18. mcgill.ca [mcgill.ca]
- 19. Khan Academy [khanacademy.org]
- 20. Signal transduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of And1-IN-1 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. A key mechanism of resistance involves the upregulation of pro-survival signaling pathways that counteract the cytotoxic effects of chemotherapeutic agents. The fictitious AND1 (Aggressive Neoplasm Driver 1) kinase, a newly identified serine/threonine kinase, has been implicated as a critical downstream effector in the PI3K/Akt signaling pathway. Aberrant activation of AND1 kinase is correlated with poor prognosis and resistance to DNA-damaging agents like doxorubicin (B1662922) in several preclinical cancer models.
And1-IN-1 is a potent and selective small molecule inhibitor of AND1 kinase. These application notes provide detailed protocols for evaluating the synergistic anti-tumor effects of this compound in combination with doxorubicin. The described experiments are designed to enable researchers to assess the combination's efficacy in vitro and in vivo, and to elucidate the underlying molecular mechanisms.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound and its synergistic interaction with chemotherapy. In this hypothetical pathway, growth factor signaling activates the PI3K/Akt cascade, leading to the phosphorylation and activation of AND1 kinase. Activated AND1 promotes cell survival and inhibits apoptosis, thereby contributing to chemoresistance. This compound selectively inhibits AND1 kinase activity, blocking its pro-survival signals. This inhibition, combined with the DNA damage induced by doxorubicin, leads to enhanced apoptotic cell death in cancer cells.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, both individually and in combination, using a luminescence-based cell viability assay.
Experimental Workflow
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the levels of key proteins in the hypothetical AND1 signaling pathway and markers of apoptosis following treatment.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AND1, anti-AND1, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in combination with doxorubicin in a mouse xenograft model.
Experimental Workflow
Application Notes and Protocols for And1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial factor in DNA replication and repair. Its overexpression in a wide range of cancers, but not in normal tissues, has identified it as a promising therapeutic target.[1] High-throughput screening (HTS) efforts have led to the discovery of small molecule inhibitors of And-1, such as Bazedoxifene acetate (B1210297) (BZA) and the compound designated as CH3, which function by inducing the degradation of the And-1 protein.[1][2] These inhibitors represent a novel class of potential anti-cancer agents. This document provides detailed application notes and protocols for the use of And-1 inhibitors in high-throughput screening and subsequent validation assays.
Mechanism of Action
The identified And-1 inhibitors, exemplified by CH3, function by directly interacting with the WD40 domain of the And-1 protein. This interaction disrupts the natural polymerization of And-1, inducing a conformational change that promotes its association with the E3 ubiquitin ligase Cullin 4B (CUL4B).[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of And-1, thereby depleting its cellular levels and inhibiting its function in DNA replication and repair.
References
Application Note: Targeting And-1 to Study DNA Replication Stress
Introduction
DNA replication is a fundamental process for cell proliferation, and maintaining its fidelity is paramount for genomic stability. Cells have evolved intricate surveillance mechanisms, collectively known as the DNA damage response (DDR), to detect and resolve issues that impede replication fork progression, a condition termed replication stress. A key player in the replication stress response is the Acidic Nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1. And-1 is a replisome component that plays a critical role in the activation of the ATR-Chk1 signaling pathway, a central axis of the replication checkpoint.[1][2] This application note describes the use of And-1 inhibition as a tool to study the molecular mechanisms of DNA replication stress and checkpoint control. While a specific inhibitor termed "And1-IN-1" is not yet characterized in the literature, this document will refer to the targeted inhibition of And-1, which can be achieved through various methods including small molecule inhibitors or RNA interference.
Mechanism of Action
And-1 is a scaffold protein that facilitates the efficient activation of the checkpoint kinase Chk1.[1][2] In response to replication stress, the ATR kinase phosphorylates And-1 at Threonine 826.[2] This phosphorylation event is crucial for And-1 to accumulate at sites of DNA damage.[2] At these sites, And-1 promotes the interaction between Claspin and Chk1, which in turn allows for the efficient phosphorylation and activation of Chk1 by ATR.[1][2] Activated Chk1 then phosphorylates a multitude of downstream targets to stall the cell cycle, stabilize replication forks, and promote DNA repair.[3] And-1 has also been shown to interact with cohesin components, suggesting a role in linking the replisome and cohesin complexes.[3] Furthermore, And-1 is involved in homologous recombination repair by regulating DNA end resection through its interaction with CtIP.[4][5]
Application: Studying DNA Replication Stress
Targeting And-1 provides a valuable approach to investigate the intricacies of the DNA replication stress response. By inhibiting And-1 function, researchers can dissect the downstream consequences on checkpoint signaling, replication fork stability, and overall genomic integrity. This can be particularly useful for:
-
Elucidating the role of the ATR-Chk1 pathway: Inhibition of And-1 allows for the study of cellular responses in the absence of efficient Chk1 activation, providing insights into the specific contributions of this pathway to cell cycle arrest and DNA repair.
-
Investigating replication fork dynamics: By disrupting a key component of the replication stress response, the stability and recovery of stalled replication forks can be examined.
-
Screening for synthetic lethal interactions: In cancer cells with specific DNA repair defects, inhibiting And-1 may lead to synthetic lethality, a promising therapeutic strategy.
-
Validating novel cancer therapeutics: As And-1 is overexpressed in many cancers, its inhibitors could be explored as potential anti-cancer agents.[6]
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments involving the inhibition of And-1.
Table 1: Effect of And-1 Inhibition on Chk1 Phosphorylation
| Treatment | Cell Line | pChk1 (S317) Level (Normalized to Control) | pChk1 (S345) Level (Normalized to Control) | Reference |
| Control (e.g., scrambled siRNA) + HU | HCT116 | 1.0 | 1.0 | [2] |
| And-1 siRNA + HU | HCT116 | Significantly Reduced | Significantly Reduced | [2] |
| Control (e.g., scrambled siRNA) + UV | HCT116 | 1.0 | 1.0 | [2] |
| And-1 siRNA + UV | HCT116 | Reduced | Reduced | [2] |
Table 2: Effect of And-1 Depletion on Protein-Protein Interactions
| Immunoprecipitation | Co-immunoprecipitated Protein | Condition | Interaction Level (Normalized to Control) | Reference |
| FLAG-And-1 | Claspin | + 1 mM HU | Increased | [2][7] |
| FLAG-And-1 | Timeless | + 1 mM HU | Increased | [7] |
| FLAG-And-1 | Tipin | + 1 mM HU | Increased | [7] |
| FLAG-Chk1 | Claspin | Control siRNA + 10 mM HU | 1.0 | [2][7] |
| FLAG-Chk1 | Claspin | And-1 siRNA + 10 mM HU | Reduced | [2][7] |
Mandatory Visualizations
Caption: And-1 signaling pathway in response to DNA replication stress.
Caption: Experimental workflow for studying And-1 inhibition.
Experimental Protocols
Protocol 1: Depletion of And-1 using siRNA and Analysis of Chk1 Phosphorylation
Objective: To investigate the effect of And-1 depletion on Chk1 phosphorylation in response to replication stress.
Materials:
-
HCT116 or U2OS cells
-
siRNA targeting And-1 (three independent siRNAs are recommended) and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hydroxyurea (HU)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-And-1, anti-pChk1 (S317), anti-pChk1 (S345), anti-Chk1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed HCT116 or U2OS cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection: a. Dilute And-1 siRNA or control siRNA in Opti-MEM. b. Dilute Lipofectamine RNAiMAX in Opti-MEM. c. Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature. d. Add the siRNA-lipid complex to the cells. e. Incubate for 48-72 hours to allow for protein depletion.
-
Induction of Replication Stress: a. Treat the cells with 1-10 mM HU for 2 hours (the optimal concentration and duration may vary depending on the cell line).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 2: Co-immunoprecipitation to Assess And-1, Claspin, and Chk1 Interactions
Objective: To determine if And-1 depletion affects the interaction between Claspin and Chk1.
Materials:
-
U2OS cells
-
Plasmids encoding FLAG-tagged Chk1
-
Transfection reagent for plasmids (e.g., Lipofectamine 2000)
-
siRNA targeting And-1 and non-targeting control siRNA
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-FLAG M2 affinity gel
-
3xFLAG peptide
-
Primary antibodies: anti-Claspin, anti-FLAG, anti-And-1
Procedure:
-
Transfection: a. Co-transfect U2OS cells with FLAG-Chk1 plasmid and either And-1 siRNA or control siRNA. b. Incubate for 48 hours.
-
Replication Stress Induction: Treat cells with 10 mM HU for 2 hours.
-
Cell Lysis: a. Harvest and lyse the cells in Co-IP lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Incubate the cell lysates with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation. b. Wash the beads three times with Co-IP lysis buffer.
-
Elution: a. Elute the protein complexes by incubating the beads with 3xFLAG peptide in Co-IP buffer.
-
Western Blotting: a. Analyze the eluted protein complexes and input lysates by Western blotting using antibodies against Claspin, FLAG (for Chk1), and And-1.
References
- 1. And‐1 coordinates with Claspin for efficient Chk1 activation in response to replication stress | The EMBO Journal [link.springer.com]
- 2. And-1 coordinates with Claspin for efficient Chk1 activation in response to replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Human AND-1 in Chromosome Transactions in S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating And-1 Inhibitor Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to evaluate the cytotoxicity of And-1 inhibitors. The protocols and data presentation formats are designed to facilitate robust and reproducible assessment of compound efficacy.
Introduction
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial factor in DNA replication and repair. Its overexpression in numerous cancer types, but not in normal tissues, makes it a promising target for cancer therapy[1]. And-1 is a multi-domain protein that includes WD40 repeats and an HMG-box, enabling its function in chromatin assembly, transcription, and replication[2]. Inhibition of And-1 function presents a strategic approach for developing novel anti-cancer agents. One mechanism of action for potent And-1 inhibitors involves promoting the degradation of the And-1 protein[1]. This document outlines detailed protocols to assess the cytotoxic effects of such inhibitors.
Mechanism of Action: And-1 Inhibitor-Induced Degradation
Potent inhibitors of And-1 have been identified that function by inducing the degradation of the And-1 protein. One such mechanism involves the inhibitor binding to the WD40 domain of And-1. This interaction disrupts the normal polymerization of And-1, leading to a conformational change that promotes its association with an E3 ubiquitin ligase, such as Cullin 4B (CUL4B). The E3 ligase then facilitates the ubiquitination of And-1, marking it for subsequent degradation by the proteasome. The depletion of And-1 protein levels disrupts DNA replication and repair processes, ultimately leading to cancer cell death[1].
Caption: Signaling pathway of And-1 inhibitor-induced degradation.
Methods for Evaluating Cytotoxicity
A variety of assays can be employed to determine the cytotoxic effects of And-1 inhibitors. The choice of assay depends on the specific research question and the cellular mechanism being investigated.
-
Cell Viability Assays: These assays measure the overall metabolic activity of a cell population, which is indicative of cell health and proliferation. A decrease in metabolic activity suggests a reduction in cell viability.
-
Cytotoxicity Assays: These assays quantify the number of dead cells by measuring the release of intracellular components into the culture medium upon loss of membrane integrity.
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs. These assays detect specific markers of apoptosis, such as the externalization of phosphatidylserine (B164497) or the activation of caspases.
-
Cell Cycle Analysis: And-1 is involved in DNA replication, and its inhibition may lead to cell cycle arrest. This analysis determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: IC50 Values of And-1 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | And-1 Inhibitor IC50 (µM) |
| HeLa | Cervical Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| MCF-7 | Breast Cancer | [Insert Value] |
| OVCAR-3 | Ovarian Cancer | [Insert Value] |
Table 2: Effect of And-1 Inhibitor on Apoptosis
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [IC50/2] | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [IC50] | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [2x IC50] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis of Cells Treated with And-1 Inhibitor
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| And-1 Inhibitor | [2x IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cytotoxicity of an And-1 inhibitor.
Caption: General experimental workflow for cytotoxicity assessment.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be dissolved and quantified by spectrophotometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
And-1 inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the And-1 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
And-1 inhibitor
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the And-1 inhibitor at various concentrations (e.g., IC50/2, IC50, 2x IC50) for the desired duration. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis
Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content per cell by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA, enabling the determination of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
And-1 inhibitor
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the And-1 inhibitor as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
-
References
Application Notes and Protocols for Overcoming Drug Resistance in Cancer Using And-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acidic nucleoplasmic DNA-binding protein 1 (And-1) as a therapeutic target for overcoming drug resistance in cancer. Detailed protocols for key experiments are included to facilitate research and development in this area.
Introduction to And-1 in Cancer and Drug Resistance
Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WD repeat and HMG-box DNA-binding protein 1 (WDHD1), is a crucial factor in DNA replication and repair.[1][2][3] Its overexpression has been observed in numerous cancer types while being absent in normal tissues, making it a promising target for cancer therapy.[1] Elevated levels of And-1 have been linked to resistance to certain chemotherapeutic agents, such as platinum-based drugs.[1][2] The inhibition of And-1 presents a novel strategy to resensitize resistant cancer cells to conventional therapies.
Mechanism of Action of And-1 Inhibitors
Recent studies have identified small molecule inhibitors of And-1 that effectively reduce its protein levels, thereby impairing DNA replication and repair in cancer cells. Two such inhibitors are bazedoxifene (B195308) acetate (B1210297) (BZA) , an FDA-approved drug, and (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol (referred to as CH3) .[1]
The mechanism of action for these inhibitors involves the following key steps:
-
Direct Binding: The inhibitor binds directly to the WD40 domain of the And-1 protein.[1]
-
Disruption of Polymerization: This binding event disrupts the polymerization of And-1.[1]
-
Interaction with E3 Ligase: The depolymerization of And-1 enhances its interaction with the E3 ligase Cullin 4B (CUL4B).[1]
-
Ubiquitination and Degradation: This interaction leads to the ubiquitination and subsequent proteasomal degradation of And-1.[1]
This degradation of And-1 ultimately leads to the suppression of cancer cell growth and can restore sensitivity to drugs like cisplatin (B142131) in resistant ovarian cancer cells.[1]
Signaling Pathway of And-1 Inhibition
Caption: Mechanism of And-1 inhibitor-mediated degradation and overcoming of drug resistance.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of BZA and CH3 against And-1.
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| Bazedoxifene Acetate (BZA) | And-1 | ~1 | Ovarian Cancer | Promotes And-1 degradation, re-sensitizes to cisplatin | [1] |
| CH3 | And-1 | ~0.5 | Various Cancers | Promotes And-1 degradation, suppresses growth | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening for And-1 Inhibitors using a Luciferase Reporter Assay
This protocol is designed to identify small molecule inhibitors of And-1 by measuring the transcriptional activity of an And-1 promoter-driven luciferase reporter.
Materials:
-
Cancer cell line overexpressing And-1 (e.g., OVCAR-8)
-
pGL3-And-1 promoter-luciferase reporter plasmid
-
pRL-TK Renilla luciferase control plasmid
-
Lipofectamine 3000 or other suitable transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Compound library
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-lipid complex by co-transfecting 100 ng of pGL3-And-1 promoter-luciferase plasmid and 10 ng of pRL-TK Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add compounds from the library to the transfected cells at a final concentration of 10 µM (or desired concentration). Include a DMSO control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Identify hit compounds that significantly reduce luciferase activity.
-
Experimental Workflow for HTS
Caption: High-throughput screening workflow for identifying And-1 inhibitors.
Protocol 2: Western Blot Analysis of And-1 Degradation
This protocol is used to confirm that hit compounds from the HTS promote the degradation of the And-1 protein.
Materials:
-
Cancer cell line (e.g., OVCAR-8)
-
Hit compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-And-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the hit compound or DMSO control for 24 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-And-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative decrease in And-1 protein levels.
-
Conclusion
The inhibition of And-1 represents a promising therapeutic strategy for overcoming drug resistance in various cancers. The protocols and information provided herein offer a foundation for researchers to explore this target further and develop novel anti-cancer therapies. The identification of existing drugs like bazedoxifene acetate as And-1 inhibitors may accelerate the translation of these findings into clinical applications.[1]
References
Troubleshooting & Optimization
And1-IN-1 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of And1-IN-1, a potent inhibitor of the acidic nucleoplasmic DNA-binding protein 1 (And1). This compound is a valuable tool for studying DNA damage repair pathways and holds promise in cancer research. However, its hydrophobic nature can present challenges in experimental settings. This guide offers troubleshooting tips and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Researchers may encounter issues with fully dissolving this compound, particularly when preparing stock solutions.
Potential Cause 1: Inadequate Solvent
This compound is a hydrophobic compound with limited solubility in aqueous solutions.
Recommended Solution:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
-
Alternative Solvents: While data is limited, for other hydrophobic compounds, ethanol (B145695) can be an alternative solvent for initial dissolution before further dilution. However, solubility in ethanol should be determined empirically. Direct dissolution in aqueous buffers like PBS or water is not recommended.
Potential Cause 2: Insufficient Solubilization Technique
Simply adding the solvent to the powdered compound may not be enough to achieve complete dissolution.
Recommended Solution:
-
Ultrasonication: For dissolving this compound in DMSO, the use of an ultrasonic bath is necessary to achieve high concentrations.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Gentle Warming: If the compound does not fully dissolve, gentle warming of the solution (e.g., in a 37°C water bath) for a short period can be attempted. However, be cautious as excessive heat may degrade the compound.
Issue: Precipitation of this compound in Cell Culture Media
A common challenge is the precipitation of this compound when a concentrated DMSO stock solution is diluted into aqueous cell culture media. This "crashing out" occurs because the compound is poorly soluble in the aqueous environment once the DMSO concentration is significantly reduced.
Potential Cause 1: High Final Concentration
The desired final concentration of this compound in the cell culture media may exceed its aqueous solubility limit.
Recommended Solution:
-
Determine Maximum Soluble Concentration: It is advisable to perform a preliminary solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium.
-
Lower the Working Concentration: If precipitation occurs, try using a lower final concentration of the inhibitor in your experiments.
Potential Cause 2: Rapid Dilution
Adding a concentrated DMSO stock directly and quickly to a large volume of media can cause a rapid solvent exchange, leading to immediate precipitation.
Recommended Solution:
-
Stepwise Dilution: Perform a serial dilution of the DMSO stock solution. First, prepare an intermediate dilution in a smaller volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This allows for a more gradual solvent exchange.
Potential Cause 3: Low Temperature of Media
Adding the compound to cold media can significantly decrease its solubility.
Recommended Solution:
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution.
Potential Cause 4: Interaction with Media Components
Components in the cell culture media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.
Recommended Solution:
-
Serum Considerations: If using serum-containing media, precipitation might be more likely. Consider reducing the serum concentration if your cell line can tolerate it, or test the solubility in a serum-free version of your medium.
-
Media Formulation: If precipitation persists, trying a different basal media formulation might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 120 mg/mL in DMSO, which requires the use of ultrasonic treatment to achieve.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the required amount of this compound powder and add the appropriate volume of DMSO. Use an ultrasonic bath and vortexing to ensure complete dissolution. For example, to prepare a 10 mM stock solution, dissolve 3.05 mg of this compound (Molecular Weight: 304.96) in 1 mL of DMSO.
Q4: How should I store this compound?
A4: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: Store the powdered compound at -20°C.
-
In Solvent: Prepare aliquots of the stock solution in single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: How can I check if my this compound has precipitated in the culture media?
A6: Visually inspect the media in your culture plates or tubes for any signs of cloudiness, turbidity, or the formation of crystalline particles. This can be done with the naked eye or under a microscope.
Q7: What is the mechanism of action of this compound?
A7: this compound is an inhibitor of the And1 protein. It binds to the N-terminus of And1, inducing a conformational change that promotes the interaction of And1 with the E3 ligase CUL4B, leading to its ubiquitin-mediated degradation. The And1 protein itself is a crucial component of the DNA damage response, particularly in the homologous recombination repair of DNA double-strand breaks. It is recruited to sites of DNA damage and interacts with other repair proteins like CtIP.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility in DMSO | 120 mg/mL (393.49 mM) with ultrasonic treatment | [1] |
| Storage (Solid) | -20°C, stored under nitrogen | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 304.96 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.05 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure (Example for a final concentration of 10 µM):
-
Intermediate Dilution (to 100 µM):
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex the solution to mix. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Final Dilution (to 10 µM):
-
In a separate sterile tube containing your cells in the desired volume of pre-warmed media, add the required volume of the 100 µM intermediate solution. For example, to make 1 mL of 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell suspension.
-
The final DMSO concentration in this example will be 0.1%.
-
Gently mix the final solution before incubating your cells.
-
Note: Always prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Troubleshooting workflow for this compound solubilization.
Caption: And1 protein's role in DNA repair and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Optimizing And1-IN-1 Concentration for Cell Culture
Welcome to the technical support center for And1-IN-1, a potent and selective inhibitor of the Acidic Nucleoplasmic DNA-binding protein 1 (And-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell culture experiments. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, specifically the compound referred to as CH3 with the chemical name (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol, is a potent small molecule inhibitor of And-1.[3] Its primary mechanism of action is to induce the degradation of the And-1 protein. It achieves this by directly interacting with the WD40 domain of And-1, which disrupts the protein's ability to form polymers. This conformational change promotes the interaction between And-1 and the E3 ubiquitin ligase Cullin 4B, leading to the ubiquitination and subsequent degradation of And-1 by the proteasome.[1][3]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine the dose-response curve for your specific cell line. A common and effective approach is to use a logarithmic or half-log serial dilution. A suggested starting range is from 1 nM to 100 µM.[2][4] This wide range will help you identify the optimal concentration window for your desired biological effect. For reference, this compound has a reported IC50 of 2.08 µM for reducing And-1 expression in IGROV1 cells.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: Like most small molecule inhibitors, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[2]
Q4: What is the maximum recommended concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[2] However, the tolerance to DMSO can vary between cell lines, so it is essential to include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) in your experiments to assess any potential solvent effects.
Q5: What are the signs of this compound precipitation in my culture medium, and how can I avoid it?
A5: Precipitation of a small molecule inhibitor in cell culture medium can appear as visible particles, cloudiness, or a crystalline-like substance. This can lead to inconsistent and unreliable experimental results. To avoid precipitation, ensure your high-concentration stock solution in DMSO is fully dissolved before further dilution. When preparing your working concentrations, dilute the DMSO stock in pre-warmed (37°C) cell culture medium and mix thoroughly. If precipitation occurs, you can try vortexing or brief sonication to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentrations may be below the effective range for your specific cell line or assay. 2. Compound instability: this compound may be unstable in your culture medium over the duration of the experiment. 3. Cell line resistance: The cell line may not be sensitive to And-1 inhibition. | 1. Test a higher and broader concentration range (e.g., up to 100 µM). 2. Perform a time-course experiment to determine if the effect diminishes over time. Consider refreshing the medium with freshly diluted inhibitor for longer experiments. 3. Confirm And-1 expression in your cell line via Western blot or qPCR. |
| High cellular toxicity observed even at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other critical cellular pathways at the tested concentrations. 2. Solvent toxicity: The final concentration of DMSO may be too high for your cell line. 3. Compound precipitation: Precipitated compound can cause non-specific toxicity. | 1. Use the lowest effective concentration that elicits the desired biological response. 2. Ensure the final DMSO concentration is ≤ 0.1%. Always include a vehicle control. 3. Visually inspect your culture wells for any signs of precipitation. If observed, try the solubilization techniques mentioned in the FAQs. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor. | 1. Standardize your cell culture procedures, including using cells within a consistent passage number range and seeding at a consistent density. 2. Use calibrated pipettes and ensure thorough mixing when preparing dilutions. 3. To minimize edge effects, avoid using the outer wells of your plates for experimental samples. Instead, fill them with sterile PBS or media. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold or half-log serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Western Blot for And-1 Protein Degradation
This protocol is to confirm the degradation of And-1 protein following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against And-1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against And-1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to the And-1 protein in a cellular context.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Western blot materials (as listed above)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat one aliquot of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature gradient is from 40°C to 70°C in 2-3°C increments.
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble And-1 protein in each sample by Western blotting as described in the previous protocol.
-
A shift in the melting curve of And-1 in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for And-1 degradation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
Technical Support Center: Troubleshooting Off-Target Effects of And-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of And-1 inhibitors (And-1i).
Frequently Asked Questions (FAQs)
Q1: My cells treated with an And-1 inhibitor are showing a phenotype inconsistent with known And-1 function. How do I determine if this is an off-target effect?
A1: Unexplained phenotypes are a common concern when working with small molecule inhibitors. Distinguishing on-target from off-target effects is a critical step in validating your experimental results.[1][2] Here are several strategies to investigate the possibility of off-target effects:
-
Orthogonal Inhibition: Use a structurally different inhibitor that also targets And-1. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]
-
Target Knockdown/Knockout: Employ genetic methods such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the And-1 protein.[2] If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.
-
Rescue Experiments: If possible, overexpress a modified version of And-1 that is resistant to the inhibitor. If this "rescues" the cells from the inhibitor's effects, it strongly indicates an on-target action.[1]
-
Inactive Control Compound: Use a structurally similar but biologically inactive analog of your And-1 inhibitor. This compound should not elicit the same cellular effects if the observed phenotype is due to on-target inhibition.[2]
Q2: I'm observing significant cytotoxicity at concentrations expected to be selective for And-1. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors, including off-target effects. Here’s a troubleshooting guide:
-
Concentration-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. It's possible your cells are more sensitive than previously reported.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%) and that you have included a vehicle-only control in your experiment.[1]
-
Compound Stability: The inhibitor may be degrading into a toxic substance under your experimental conditions.[1][3] Consider the stability of the compound in your cell culture media over the time course of your experiment.
-
Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on kinases or other essential cellular proteins, leading to toxicity.[4] Consider performing a kinome scan or other broad profiling assay to identify potential off-target interactions.
Q3: My in-cell assay results (e.g., IC50) with the And-1 inhibitor are different from the biochemical assay data. Why is this happening?
A3: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:[2]
-
Cell Permeability: The inhibitor may have poor membrane permeability, leading to a lower intracellular concentration than what is applied externally.[2][5]
-
Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein, reducing its effective concentration at the target.[2]
-
Protein Binding: The compound may bind to other intracellular proteins or lipids, reducing the free fraction available to bind to And-1.[2]
-
Metabolism: The inhibitor could be metabolized by cellular enzymes into less active or inactive forms.[2]
Troubleshooting Experimental Workflow
The following diagram outlines a general workflow for troubleshooting potential off-target effects of an And-1 inhibitor.
Caption: Troubleshooting workflow for And-1i off-target effects.
And-1 Signaling Pathway and Potential Off-Target Interactions
And-1 (Acidic Nucleoplasmic DNA-binding protein 1) is a crucial factor in DNA replication and repair.[6] It contains WD40 repeats and an HMG-box, allowing it to interact with various proteins and DNA structures.[7][8] An inhibitor targeting And-1 might inadvertently affect other cellular processes.
Caption: And-1 pathway and potential off-target interactions.
Experimental Protocols
Protocol 1: Target Knockdown using siRNA
Objective: To determine if the phenotype observed with an And-1 inhibitor is reproducible by genetically reducing And-1 expression.
Materials:
-
Cells of interest
-
And-1 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
6-well plates
-
Reagents for downstream analysis (e.g., Western blot, cell viability assay)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA (And-1 specific or non-targeting control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: a. Verify Knockdown: Harvest a subset of cells to confirm And-1 protein knockdown by Western blot. b. Phenotypic Analysis: Analyze the remaining cells for the phenotype of interest (e.g., cell viability, cell cycle progression, etc.) and compare the results from the And-1 siRNA-treated cells to the non-targeting control and inhibitor-treated cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of the And-1 inhibitor to its target (And-1) and potential off-targets in a cellular context.
Materials:
-
Cells of interest
-
And-1 inhibitor and vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating (e.g., PCR cycler, water bath)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Antibodies for And-1 and other potential targets
Procedure:
-
Treatment: Treat cultured cells with the And-1 inhibitor or vehicle control at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into separate tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Analysis: a. Collect the supernatant (soluble fraction). b. Quantify the protein concentration. c. Analyze the amount of soluble And-1 (and other proteins of interest) at each temperature by Western blot.
-
Interpretation: A shift in the melting curve of And-1 to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement. The absence of a shift for other proteins suggests selectivity.
Quantitative Data Summary
When evaluating a new And-1 inhibitor, it is crucial to compare its potency and selectivity against known standards and potential off-targets.
Table 1: Potency of a Hypothetical And-1 Inhibitor (And-1i-X)
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | And-1 | 50 |
| Cell-Based Assay (HEK293) | And-1 | 500 |
| Cell-Based Assay (HeLa) | And-1 | 750 |
Table 2: Selectivity Profile of And-1i-X against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| CDK2 | 85% |
| ATR | 60% |
| PLK1 | 15% |
| PI3Kα | 5% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AND-1, a natural chimeric DNA-binding protein, combines an HMG-box with regulatory WD-repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of And-1 Inhibitors in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing And-1 inhibitors, such as Bazedoxifene (BZA) and the investigational compound CH3, in xenograft models. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is And-1, and why is it a target in cancer therapy?
Acidic nucleoplasmic DNA-binding protein 1 (And-1) is a crucial factor for DNA replication and repair. It is often overexpressed in various cancers while being absent in normal tissues, making it a promising target for cancer therapy.[1]
Q2: What are And1-IN-1, Bazedoxifene (BZA), and CH3?
While "this compound" is not a formally recognized name for a specific inhibitor, research has identified potent And-1 inhibitors, including the FDA-approved drug Bazedoxifene (BZA) and an uncharacterized compound referred to as CH3.[1] These compounds function by promoting the degradation of the And-1 protein.[1]
Q3: What is the mechanism of action of And-1 inhibitors like BZA and CH3?
These inhibitors, such as CH3, directly interact with the WD40 domain of the And-1 protein, disrupting its polymerization. This change in conformation promotes the binding of And-1 to the E3 ligase Cullin 4B (CUL4B), leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Suboptimal Drug Dose: The administered dose may be too low to achieve a therapeutic effect. | Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific xenograft model. Refer to the quantitative data tables below for reported effective doses. |
| Poor Drug Bioavailability: The inhibitor may not be reaching the tumor at a sufficient concentration. | Optimize Formulation and Administration Route: Ensure the inhibitor is properly dissolved in a suitable vehicle. Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage) based on the compound's properties. For example, Bazedoxifene has been administered orally in xenograft studies.[2] | |
| Tumor Model Resistance: The chosen cell line may be inherently resistant to And-1 inhibition. | Cell Line Screening: Test the inhibitor's efficacy on a panel of cancer cell lines in vitro before proceeding to in vivo studies. | |
| Incorrect Vehicle Control: The vehicle used to dissolve the inhibitor may have unexpected biological effects. | Vehicle Control Group: Always include a control group that receives only the vehicle to accurately assess the inhibitor's specific effects. | |
| High Toxicity or Animal Morbidity | Drug Dose Too High: The administered dose may be causing systemic toxicity. | Toxicity Study: Perform a preliminary study to determine the maximum tolerated dose (MTD) of the inhibitor in your mouse strain. |
| Off-Target Effects: The inhibitor may have unintended effects on other cellular processes. | Literature Review: Thoroughly research the known off-target effects of the inhibitor. Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). | |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Alternative Vehicles: Test different biocompatible vehicles to find one that is well-tolerated by the animals. | |
| Variability in Tumor Growth | Inconsistent Cell Implantation: Variation in the number or viability of injected cells can lead to different tumor growth rates. | Standardize Cell Injection: Ensure a consistent number of viable cells is injected subcutaneously. Use a consistent injection volume and location for all animals. |
| Animal Health Status: Differences in the age, weight, or overall health of the mice can affect tumor engraftment and growth. | Homogenous Animal Cohorts: Use mice of the same age, sex, and from the same supplier. Allow for an acclimatization period before starting the experiment. | |
| Inaccurate Tumor Measurement: Inconsistent caliper measurements can introduce variability. | Standardized Measurement Protocol: Use the same method for measuring tumor volume at each time point. The formula Volume = (Length × Width²) / 2 is commonly used.[3] Consider using imaging techniques for more accurate measurements. | |
| Difficulty with Drug Administration | Insolubility of the Compound: The inhibitor may be difficult to dissolve in a suitable vehicle for in vivo use. | Formulation Development: Experiment with different solvents and co-solvents (e.g., DMSO, PEG, Tween 80) to improve solubility. Always perform a small-scale solubility test before preparing the bulk solution. |
| Stressful Administration Procedure: The method of administration may be causing undue stress to the animals, affecting the results. | Refine Technique: Ensure personnel are properly trained in animal handling and administration techniques (e.g., oral gavage, intraperitoneal injection). |
Quantitative Data from Xenograft Studies
Bazedoxifene (BZA) Efficacy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Breast Cancer | MCF-7 | Nude | 10 mg/kg/day, oral | Significant reduction in tumor growth compared to control. | [2] |
| Colon Cancer | HCT-15, DLD-1 | Nude | 10 mg/kg/day, oral | Significant inhibition of tumor burden, especially in combination with oxaliplatin. | [2] |
| Ovarian Cancer | N/A | N/A | Combination with paclitaxel | Demonstrated ability to inhibit human ovarian cancer growth. | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | Oral administration | Significantly suppressed tumor growth. | [2] |
CH3 Inhibitor Efficacy in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | IGROV1 | N/A | 20 or 40 mg/kg every 3 days, intraperitoneally for 3 weeks | Significant dose-dependent inhibition of tumor growth. | [1][4] |
| Breast Cancer | MCF7 | N/A | 20 or 40 mg/kg every 3 days, intraperitoneally for 3 weeks | Significant dose-dependent inhibition of tumor growth. | [1][4] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the And-1 inhibitor (e.g., Bazedoxifene or CH3) and vehicle control according to the established protocol (dose, route, and frequency). Monitor the animals for any signs of toxicity.
-
Endpoint: Continue treatment for the specified duration. The endpoint may be a predetermined tumor volume, time point, or signs of animal distress. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Preparation and Administration of Bazedoxifene (Oral Gavage)
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Bazedoxifene Formulation: Suspend Bazedoxifene hydrochloride in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL). Ensure the suspension is homogenous by vortexing before each administration.
-
Administration: Administer the Bazedoxifene suspension or vehicle control to the mice daily via oral gavage using a proper gavage needle.
Preparation and Administration of CH3 (Intraperitoneal Injection)
-
Vehicle Preparation: Prepare a vehicle solution of DMSO, PEG300, Tween 80, and saline. A common ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
CH3 Formulation: Dissolve the CH3 compound in the vehicle to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administration: Administer the CH3 solution or vehicle control to the mice via intraperitoneal injection every 3 days.
Visualizations
Signaling Pathway of And-1 Inhibition
References
- 1. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming AND-1 Inhibitor Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AND-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AND-1 and why is it a target in cancer therapy?
A1: Acidic nucleoplasmic DNA-binding protein 1 (AND-1), also known as WDHD1, is a crucial protein involved in DNA replication and the repair of DNA damage.[1][2] It is often overexpressed in various cancers. Due to its essential role in maintaining genomic stability, particularly in rapidly dividing cancer cells, inhibiting AND-1 is a promising strategy for cancer treatment.
Q2: We are observing resistance to our AND-1 inhibitor in our cancer cell line. What are the known mechanisms of resistance?
A2: Resistance to AND-1 inhibition can arise through several mechanisms. The primary known mechanisms include:
-
Upregulation of the Fanconi Anemia (FA) Pathway: In response to DNA interstrand crosslinks (ICLs) induced by agents like cisplatin (B142131), the ATR kinase can phosphorylate AND-1 at threonine 826 (T826). This phosphorylation enhances the recruitment of the FANCM/FAAP24 complex to the site of damage, promoting DNA repair and leading to resistance. Elevated levels of phosphorylated AND-1 have been observed in cisplatin-resistant ovarian cancer cells.[1][3]
-
Alterations in R-loop Regulation: AND-1 is a key regulator of R-loops, which are three-stranded nucleic acid structures that can cause DNA damage if not properly resolved. AND-1 facilitates the recruitment of RNase H1 to R-loops to resolve them. In some cancers, such as estrogen receptor-positive (ER+) breast cancer, resistance to therapies like aromatase inhibitors can be overcome by inhibiting AND-1, which disrupts R-loop regulation at the enhancer region of the ESR1 gene.[2][4]
-
Post-Translational Modifications: O-GlcNAcylation of AND-1 has been shown to be important for homologous recombination (HR) repair and contributes to radioresistance in colorectal cancer. Increased AND-1 O-GlcNAcylation could therefore be a mechanism of resistance to therapies that rely on inducing DNA double-strand breaks.[5]
Q3: How can we determine if our resistant cell line has an upregulated ATR-AND-1 signaling pathway?
A3: To investigate the activation of the ATR-AND-1 pathway in your resistant cell line, you can perform a Western blot analysis to compare the protein levels of phosphorylated ATR (p-ATR) and phosphorylated AND-1 (p-AND-1 at T826) between your sensitive and resistant cell lines. A significant increase in the levels of these phosphorylated proteins in the resistant line would suggest the upregulation of this pathway.[1]
Q4: Can combination therapy overcome resistance to AND-1 inhibitors?
A4: Yes, combination therapy is a promising strategy. Based on the known resistance mechanisms, you could consider the following combinations:
-
AND-1 Inhibitors with ATR Inhibitors: Since ATR is responsible for the activating phosphorylation of AND-1 in response to DNA damage, combining an AND-1 inhibitor with an ATR inhibitor could prevent this activation and potentially re-sensitize resistant cells.
-
AND-1 Inhibitors with PARP Inhibitors: Given AND-1's role in DNA repair, combining its inhibition with a PARP inhibitor could create synthetic lethality in cancer cells with certain DNA repair deficiencies.
-
AND-1 Inhibitors with Chemotherapy: AND-1 inhibitors have been shown to re-sensitize platinum-resistant ovarian cancer cells to platinum-based drugs like cisplatin.[1]
Troubleshooting Guides
Problem 1: Decreased sensitivity to AND-1 inhibitor after prolonged treatment.
| Possible Cause | Suggested Solution |
| Development of acquired resistance through the ATR/AND-1 pathway. | 1. Culture the resistant cells and compare the levels of p-ATR and p-AND-1 (T826) with the parental, sensitive cell line via Western blot. 2. If p-AND-1 is elevated, consider treating the resistant cells with a combination of your AND-1 inhibitor and an ATR inhibitor. |
| Increased expression of AND-1. | 1. Perform qPCR or Western blot to compare the total AND-1 mRNA and protein levels between sensitive and resistant cell lines. 2. If total AND-1 is upregulated, you may need to increase the concentration of your inhibitor. |
| Alterations in drug efflux. | 1. Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells via flow cytometry. 2. If efflux is increased, consider co-treatment with a known efflux pump inhibitor. |
Problem 2: High variability in experimental results with AND-1 inhibitors.
| Possible Cause | Suggested Solution |
| Inhibitor instability. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Store the inhibitor at the recommended temperature and protect it from light. |
| Cell culture inconsistencies. | 1. Ensure that cells are in the logarithmic growth phase when starting experiments. 2. Maintain a consistent cell passage number for all experiments. |
| Assay-dependent variability. | 1. Optimize the cell seeding density for your specific assay (e.g., viability, apoptosis). 2. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on AND-1 and cisplatin resistance in ovarian cancer cell lines.
| Cell Line Pair | Protein | Fold Change in Resistant vs. Parental Cells | Reference |
| OV433 / OV433-CR | p-AND-1 (T826) | ~3.5-fold increase | [1] |
| SKOV3 / SKOV3-CR | p-AND-1 (T826) | ~4-fold increase | [1] |
| PEO1 / PEO4 | p-AND-1 (T826) | ~3-fold increase | [1] |
| OV433 / OV433-CR | p-ATR | ~3-fold increase | [1] |
| SKOV3 / SKOV3-CR | p-ATR | ~2.5-fold increase | [1] |
| PEO1 / PEO4 | p-ATR | ~2-fold increase | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AND-1 (p-AND-1)
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with the DNA damaging agent (e.g., cisplatin) if investigating induced phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for p-AND-1 (T826) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total AND-1 and a loading control (e.g., β-actin).
-
Protocol 2: Cell Viability Assay to Test for Re-sensitization
-
Cell Seeding:
-
Seed resistant cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the chemotherapeutic agent (e.g., cisplatin) alone.
-
In parallel, treat cells with the same serial dilution of the chemotherapeutic agent in combination with a fixed concentration of the AND-1 inhibitor.
-
Include wells with the AND-1 inhibitor alone and untreated controls.
-
-
Incubation:
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values for the chemotherapeutic agent with and without the AND-1 inhibitor to determine if re-sensitization occurred.
-
Visualizations
Caption: ATR-mediated phosphorylation of AND-1 in response to DNA damage, leading to cisplatin resistance.
Caption: Troubleshooting workflow for investigating AND-1 inhibitor resistance.
References
- 1. And-1 coordinates with the FANCM complex to regulate Fanconi Anemia signaling and cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AND-1 is a critical regulator of R-loop dynamics and a target to overcome endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
And1-IN-1 Experimental Variability and Reproducibility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility issues when working with inhibitors of the Acidic Nucleoplasmic DNA-binding protein 1 (And-1), here referred to as And1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for And-1 inhibitors?
A1: And-1 inhibitors, such as bazedoxifene (B195308) acetate (B1210297) (BZA) and the uncharacterized compound (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol (CH3), function by promoting the degradation of the And-1 protein.[1] They directly interact with the And-1 WD40 domain, leading to the depolymerization of And-1.[1] This depolymerization enhances its interaction with the E3 ligase Cullin 4B (CUL4B), resulting in ubiquitination and subsequent proteasomal degradation.[1]
Q2: What are the known downstream effects of And-1 inhibition?
A2: And-1 is a crucial factor in DNA replication and repair.[1] Its inhibition and subsequent degradation suppress the growth of a wide range of cancer types.[1] Furthermore, And-1 inhibitors have been shown to re-sensitize platinum-resistant ovarian cancer cells to platinum-based drugs.[1]
Q3: How should this compound be stored to ensure stability?
A3: While specific storage conditions for "this compound" are not detailed in the provided results, general best practices for small molecule inhibitors should be followed. These typically include storage as a powder at -20°C or -80°C and as a stock solution in a suitable solvent (e.g., DMSO) at -80°C to prevent degradation. Improper storage of reagents is a common cause of experimental failure.[3]
Q4: What are potential off-target effects of this compound?
A4: Off-target effects, where a compound interacts with unintended proteins, are a common concern with small molecule inhibitors and can lead to adverse drug reactions.[4][5][6] While the provided search results do not specify off-target effects for the mentioned And-1 inhibitors, it is crucial to consider this possibility in your experiments. The efficacy of some cancer drugs has been found to be unaffected by the loss of their putative target, indicating that they kill cells via off-target effects.[7] Minimizing the dose of the inhibitor can help reduce the chances of off-target binding.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Q: We are observing significant variability in the IC50 values of our And-1 inhibitor between experimental replicates. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. Inter-individual variability in phenotypic response is a major source of within-group variability that can negatively affect the power and reproducibility of experiments.[8] Here are some troubleshooting steps:
-
Cell Culture Conditions: Ensure that cell culture conditions are consistent. Factors such as cell passage number, confluency, and media composition can significantly impact cellular metabolism and drug sensitivity.[9]
-
Compound Stability: Verify the stability and integrity of your And-1 inhibitor stock solution. Repeated freeze-thaw cycles can lead to degradation. Prepare single-use aliquots to minimize this.
-
Assay Protocol: Standardize your experimental protocol. Inconsistencies in incubation times, cell seeding densities, and reagent concentrations can all contribute to variability.[3] A detailed and clearly defined protocol is essential.[3]
-
Data Analysis: Use a consistent method for data analysis and IC50 curve fitting.
Issue 2: High Cell Death in Control (Vehicle-Treated) Group
Q: Our control group, treated only with the vehicle (e.g., DMSO), is showing significant cytotoxicity. Why is this happening?
A: Vehicle-induced cytotoxicity can confound your results. Here’s how to address it:
-
Vehicle Concentration: High concentrations of solvents like DMSO can be toxic to cells. Determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment. Aim to use the lowest effective concentration, typically below 0.5%.
-
Solvent Purity: Ensure the solvent used is of high purity and has not been contaminated.
-
Culture Conditions: Suboptimal culture conditions can make cells more sensitive to the vehicle. Ensure your cells are healthy and growing optimally before starting the experiment.
Issue 3: Lack of Expected And-1 Protein Degradation
Q: We are not observing the expected decrease in And-1 protein levels after treating cells with our inhibitor. What should we check?
A: If And-1 degradation is not observed, consider the following:
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor and the duration of treatment may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for observing And-1 degradation.
-
Cell Line Specificity: The effect of the inhibitor may be cell-line specific. The cellular machinery required for And-1 degradation (e.g., CUL4B) might have different expression levels or activity in different cell lines.
-
Western Blot Protocol: Optimize your western blotting protocol. Ensure efficient protein extraction, proper antibody dilutions, and adequate transfer. Include positive and negative controls to validate your results.[10]
-
Compound Activity: Verify the activity of your inhibitor. If possible, use a known positive control compound or a different batch of the inhibitor.
Quantitative Data Presentation
To facilitate comparison and troubleshooting, all quantitative data should be summarized in clearly structured tables.
Table 1: Example of IC50 Value Tracking Across Experiments
| Experiment ID | Date | Cell Line | Passage Number | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) |
| EXP-001 | 2025-10-15 | HeLa | 8 | 5,000 | 72 | 1.2 |
| EXP-002 | 2025-10-22 | HeLa | 12 | 5,000 | 72 | 2.5 |
| EXP-003 | 2025-10-29 | HeLa | 8 | 7,500 | 72 | 1.5 |
Table 2: Example of Cell Viability Data for Troubleshooting
| Treatment | Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Std. Dev. |
| Vehicle (DMSO) | 0.1% | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| This compound | 0.5 | 85.2 | 83.7 | 86.1 | 85.0 | 1.2 |
| This compound | 1.0 | 62.4 | 59.8 | 61.5 | 61.2 | 1.3 |
| This compound | 5.0 | 25.1 | 28.3 | 26.5 | 26.6 | 1.6 |
Detailed Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of an And-1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Preparation: Prepare a serial dilution of the And-1 inhibitor in culture medium. Also, prepare a vehicle control (e.g., DMSO in culture medium at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[11]
-
Viability Assessment: Add a cell viability reagent (e.g., WST-8, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.[11]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
2. Western Blot for And-1 Degradation
This protocol outlines the steps to assess the degradation of And-1 protein following inhibitor treatment.
-
Cell Treatment: Plate cells and treat with the And-1 inhibitor at various concentrations and for different durations. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for And-1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative change in And-1 protein levels.
Visualizations
Caption: Mechanism of And-1 inhibition leading to cancer cell growth suppression.
References
- 1. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.edvotek.com [blog.edvotek.com]
- 3. go.zageno.com [go.zageno.com]
- 4. youtube.com [youtube.com]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
Technical Support Center: Refinement of And1-IN-1 Delivery Methods In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of And1-IN-1, a novel inhibitor of the Acidic nucleoplasmic DNA-binding protein 1 (And-1). This guide is designed to address specific issues that may be encountered during experimental procedures, ensuring more reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting the And-1 protein. And-1 is a crucial factor in DNA replication and repair, particularly in the homologous recombination (HR) pathway.[1] By inhibiting And-1, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells that have a high reliance on these pathways for survival.
Q2: My this compound formulation is cloudy and appears to have precipitated. What should I do?
A2: Poor aqueous solubility is a common challenge with many small molecule inhibitors. Precipitation can lead to inaccurate dosing and reduced bioavailability. Here are some steps to address this issue:
-
Vehicle Selection: Ensure that this compound is fully soluble in the chosen vehicle. For initial in vivo studies, a common approach is to use a mixture of co-solvents and surfactants.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the pH of the vehicle to a range where this compound is more soluble can be effective, but it must remain within a physiologically compatible range (typically pH 6.5-8.0 for parenteral routes).
-
Formulation Strategies: Consider advanced formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), or creating a nanosuspension to improve solubility and bioavailability.
Q3: I am observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes?
A3: High variability can stem from several factors:
-
Inconsistent Formulation: Ensure the this compound formulation is homogeneous and stable. If it is a suspension, make sure it is well-mixed before each administration.
-
Inaccurate Dosing: Calibrate all equipment used for dosing. For oral gavage, ensure proper technique to avoid accidental administration into the trachea. For intravenous injections, ensure the full dose is administered and that there is no leakage from the injection site.
-
Biological Variability: The inherent biological differences between animals can contribute to variability. Ensure that animals are age and weight-matched at the start of the study and are randomized into treatment groups.
-
Animal Health: Monitor the overall health of the animals. Underlying health issues can affect drug metabolism and tumor growth.
Q4: How can I assess the toxicity of this compound in my animal model?
A4: Toxicity should be monitored throughout the study. Key indicators include:
-
Body Weight: A significant drop in body weight (typically >15-20%) is a common sign of toxicity.
-
Clinical Signs: Observe the animals daily for any signs of distress, such as changes in posture, activity, grooming, or food and water intake.
-
Hematology and Clinical Chemistry: At the end of the study, or at interim time points, blood samples can be collected to analyze for markers of liver and kidney function, as well as complete blood counts.
-
Histopathology: Major organs should be collected at necropsy and examined for any pathological changes.
II. Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Lack of Efficacy (No significant tumor growth inhibition) | Poor Bioavailability: The compound is not reaching the tumor in sufficient concentrations. | - Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound. - Optimize the formulation to improve solubility and absorption (see Table 1). - Consider a different route of administration (e.g., intravenous instead of oral). |
| Inactive Compound: The compound may have degraded. | - Ensure proper storage of the compound and formulations. - Prepare fresh formulations for each administration. - Verify the identity and purity of the this compound stock. | |
| Resistant Tumor Model: The chosen cancer cell line may not be sensitive to And-1 inhibition. | - Confirm the expression and reliance on the And-1 pathway in your tumor model through in vitro assays. - Consider using a different tumor model known to be sensitive to DNA repair inhibitors. | |
| Animal Morbidity or Mortality | Formulation Toxicity: The vehicle or excipients used in the formulation may be causing toxicity. | - Run a vehicle-only control group to assess the toxicity of the formulation components. - Reduce the concentration of potentially toxic excipients (e.g., DMSO, ethanol). |
| On-Target Toxicity: Inhibition of And-1 may have adverse effects on normal tissues. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Reduce the dose and/or the frequency of administration. | |
| Improper Administration Technique: For example, esophageal rupture from oral gavage or embolism from intravenous injection. | - Ensure all personnel are properly trained in animal handling and dosing techniques. - Use appropriate needle gauges and gavage needles for the size of the animal. | |
| Inconsistent Pharmacokinetic (PK) Profile | Variable Absorption: Particularly with oral administration. | - Ensure consistent fasting or feeding schedules for the animals, as food can affect drug absorption. - Use a solubilizing formulation to minimize variability in dissolution. |
| Rapid Metabolism: The compound is being cleared too quickly from circulation. | - Co-administer with a known inhibitor of the relevant metabolic enzymes (if known). - Consider a different route of administration that bypasses first-pass metabolism (e.g., intraperitoneal or intravenous). |
III. Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Considerations |
| Co-solvent Systems | A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400). | Simple to prepare; suitable for early-stage in vivo studies. | Potential for precipitation upon injection; organic solvents can be toxic at high concentrations. |
| Surfactant-based Systems | Use of surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can significantly increase solubility; can be used for both oral and parenteral routes. | Some surfactants can cause hypersensitivity reactions or toxicity. |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Enhances oral bioavailability by improving solubility and lymphatic transport. | Complex formulation development; potential for gastrointestinal irritation. |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. | Increased surface area leads to enhanced dissolution rate and bioavailability. | Requires specialized equipment for production (e.g., high-pressure homogenization); potential for particle aggregation. |
Table 2: Example In Vivo Efficacy Data for an And-1 Inhibitor (Proxy: Bazedoxifene) in a Xenograft Model
Data presented here is a representative example based on published studies of bazedoxifene (B195308) in cancer models.[2][3]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Oral Gavage | Daily | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (Low Dose) | 10 | Oral Gavage | Daily | 875 ± 120 | 30 | +4.8 ± 1.8 |
| This compound (High Dose) | 30 | Oral Gavage | Daily | 500 ± 90 | 60 | -2.5 ± 2.1 |
| Positive Control | Varies | Varies | Varies | 450 ± 85 | 64 | -8.0 ± 2.5 |
Table 3: Example Pharmacokinetic Parameters of an And-1 Inhibitor (Proxy: Bazedoxifene) in Mice
Pharmacokinetic parameters can vary significantly based on the specific compound, formulation, and animal strain. The data below is a representative example.[4][5][6]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 250 | 80 |
| Tmax (h) | 0.08 | 1.5 |
| AUC₀-t (ng·h/mL) | 450 | 600 |
| t½ (h) | 3.5 | 4.2 |
| Bioavailability (%) | - | ~15 |
IV. Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cancer cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and administer it to the mice according to the planned dose, route, and schedule. The vehicle control group should receive the same volume of the vehicle without the drug.
-
Monitoring: Monitor the animals daily for signs of toxicity, and measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Analyze the data for statistical significance in tumor growth inhibition and changes in body weight.
V. Visualizations
Caption: And-1 signaling pathway in homologous recombination repair.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical workflow for troubleshooting unexpected in vivo results.
References
- 1. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bazedoxifene exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disposition of bazedoxifene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing And1-IN-1 Toxicity in Normal Cells
Disclaimer: The compound "And1-IN-1" is not a widely recognized designation in publicly available scientific literature. This technical support guide is based on the assumption that "this compound" is a novel or internal designation for a small molecule inhibitor of the Acidic nucleoplasmic DNA-binding protein 1 (And-1) . The information provided herein is extrapolated from data on known And-1 inhibitors, such as Bazedoxifene, and general principles of in vitro toxicology for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of And-1 in normal cells, and what are the expected on-target toxicities of an And-1 inhibitor?
A1: And-1 is a crucial protein involved in fundamental cellular processes, including DNA replication and repair, and maintaining protein homeostasis. In normal, healthy cells, And-1 ensures the stability of the genome and proper protein function. Therefore, inhibiting And-1 may lead to on-target toxicities such as cell cycle arrest, induction of apoptosis, and general cytotoxicity, particularly in rapidly dividing normal cells (e.g., hematopoietic progenitors, intestinal crypt cells).
Q2: I am observing high levels of cell death in my normal cell line controls when using this compound. What are the potential causes?
A2: High cytotoxicity in normal cells can stem from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high, exceeding the therapeutic window and causing toxicity in both normal and cancer cells.
-
Off-Target Effects: The inhibitor may be interacting with other essential cellular targets besides And-1.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at concentrations typically above 0.5%.
-
Prolonged Exposure: Continuous exposure to the inhibitor may lead to cumulative toxicity.
-
Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to perturbations in DNA replication and repair pathways.
Q3: How can I establish a therapeutic window for this compound to maximize cancer cell killing while minimizing toxicity in normal cells?
A3: Establishing a therapeutic window is critical. This involves performing a dose-response analysis on a panel of both cancerous and normal cell lines. The goal is to identify a concentration range where the inhibitor shows significant cytotoxicity in cancer cells while having a minimal effect on normal cells. A large therapeutic window is indicated by a much higher IC50 (half-maximal inhibitory concentration) value in normal cells compared to cancer cells.
Q4: My this compound does not show selectivity between cancer and normal cells. What are my next steps?
A4: If you observe similar IC50 values between your cancer and normal cell lines, consider the following:
-
Combination Therapy: Explore synergistic combinations of this compound with other anti-cancer agents. This may allow you to use a lower, less toxic concentration of this compound. For instance, the And-1 inhibitor Bazedoxifene has shown synergistic effects with chemotherapy agents like paclitaxel (B517696) and gemcitabine.[1]
-
Pulsed Dosing: Instead of continuous exposure, try a pulsed dosing regimen (e.g., 24 hours of treatment followed by a drug-free period) to allow normal cells to recover.
-
Alternative Models: Test the inhibitor in 3D culture models (spheroids or organoids) which can sometimes better represent the differential sensitivity of tumors versus normal tissue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in both normal and cancer cells at all tested concentrations. | Inhibitor concentration is too high. | Perform a broader dose-response curve, starting from nanomolar concentrations. |
| Compound has a narrow therapeutic window. | Consider combination therapies to lower the required dose. | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles. |
| Cell seeding variability. | Ensure a homogenous cell suspension and consistent cell seeding density. | |
| No significant cell death in cancer cells, even at high concentrations. | Cell line is resistant to And-1 inhibition. | Confirm And-1 expression in your cancer cell line. Select cell lines known to be dependent on the And-1 pathway. |
| Poor cell permeability of the inhibitor. | Verify the cell permeability of your compound. |
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 8.0 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | [1] |
| SiHa | Cervical Cancer | 3.79 | [2] |
| HeLa | Cervical Cancer | 4.827 | [2] |
| CaSki | Cervical Cancer | 4.018 | [2] |
| HEPG2 | Liver Cancer | ~15-20 | |
| HUH-7 | Liver Cancer | ~15-20 | |
| 7721 | Liver Cancer | ~15-20 |
Note: One study indicated that Bazedoxifene concentrations higher than 4 µmol/L reduced the viability of normal vascular endothelial cells, suggesting potential toxicity in non-cancerous cells at concentrations effective against some cancer cell lines.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the dose-dependent cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution. d. Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in And1-IN-1 experimental results
Welcome to the Technical Support Center for And1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and provide guidance for experimental work involving And1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for our And1 inhibitor across different cancer cell lines. What could be the cause of this inconsistency?
A1: Inconsistent IC50 values for And1 inhibitors, such as Bazedoxifene (B195308) (BZA), across different cell lines are not uncommon and can be attributed to several factors:
-
Cell Line-Specific Differences: The genetic and proteomic landscape of each cancer cell line is unique. Variations in the expression levels of And1, components of the ubiquitin-proteasome system (including the E3 ligase Cullin 4B), and other interacting proteins can influence the inhibitor's efficacy.
-
Off-Target Effects: Some And1 inhibitors have known off-target activities. For instance, Bazedoxifene is also an inhibitor of the IL-6/GP130 signaling pathway.[1][2][3][4][5] The contribution of these off-target effects to cell viability can vary significantly between cell lines depending on their reliance on these alternative pathways.
-
Experimental Conditions: Differences in experimental parameters such as cell seeding density, passage number, and the duration of inhibitor treatment can all contribute to variability in IC50 values.[6][7] It is crucial to maintain consistent experimental conditions for comparative studies.
Q2: Our And1 inhibitor is expected to induce And1 protein degradation, but we are not observing a consistent decrease in And1 levels by Western blot. What are the potential issues?
A2: Several factors could lead to inconsistent And1 degradation results. Here are some troubleshooting steps:
-
Suboptimal Inhibitor Concentration and Treatment Time: Ensure that the concentration of the inhibitor and the treatment duration are optimized for your specific cell line. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing And1 degradation.
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, include a control where cells are co-treated with your And1 inhibitor and a proteasome inhibitor (e.g., MG132). A rescue of And1 levels in the presence of the proteasome inhibitor would validate the degradation pathway.
-
Western Blotting Technique: Protein degradation can be rapid. Ensure that cell lysates are prepared quickly and on ice, with protease and phosphatase inhibitors included in the lysis buffer to prevent ex vivo degradation.[8][9] Also, verify the efficiency of protein transfer and the quality of your primary antibody against And1.
-
Cellular Context: The efficiency of the ubiquitin-proteasome system can vary between cell types and under different cellular conditions.
Q3: We are attempting to perform an in vitro ubiquitination assay to confirm the mechanism of our And1 inhibitor, but the results are inconclusive. What are some common pitfalls?
A3: In vitro ubiquitination assays can be technically challenging. Here are some common issues and solutions:
-
Enzyme and Substrate Quality: The purity and activity of the recombinant E1, E2, E3 (Cullin 4B complex), and ubiquitin proteins are critical. Ensure all components are properly folded and active. For the substrate, using immunoprecipitated And1 from cell lysates can be an alternative to recombinant protein.
-
Reaction Conditions: The buffer composition, pH, temperature, and incubation time of the reaction are all critical parameters that may need optimization.[9][10][11]
-
Detection Method: Detecting the high molecular weight smear characteristic of polyubiquitination by Western blot can be difficult. Use a high-quality antibody against your protein of interest or ubiquitin, and consider using enrichment techniques for ubiquitinated proteins.
-
Negative Controls: Include appropriate negative controls, such as reactions lacking ATP, E1, E2, or E3, to ensure that the observed ubiquitination is specific.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding, edge effects in multi-well plates, or incomplete drug solubilization.[7] | Ensure a homogenous cell suspension before seeding. Avoid using outer wells of plates or fill them with sterile PBS. Visually confirm complete dissolution of the inhibitor in the vehicle before dilution.[7] |
| Discrepancy with Published Data | Differences in cell line passage number, culture conditions, or assay duration.[6] | Use cell lines within a defined low passage number range. Standardize media, serum, and incubation times across all experiments. |
| Inhibitor Appears Less Potent Than Expected | Degradation of the inhibitor stock solution, or use of a cell line with low And1 dependency. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[6] Screen a panel of cell lines to identify those more sensitive to And1 inhibition. |
Guide 2: Troubleshooting And1 Protein Degradation by Western Blot
| Potential Problem | Possible Cause | Recommended Solution |
| No or Weak And1 Degradation | Insufficient inhibitor concentration or treatment time. Low protein expression. | Perform a dose-response and time-course experiment to determine optimal conditions. Ensure sufficient protein is loaded on the gel; consider using a positive control lysate with known And1 expression.[9] |
| Multiple Bands or Smearing | Protein degradation during sample preparation or antibody non-specificity. | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[8][9] Validate the primary antibody using a knockout/knockdown cell line if available. |
| Inconsistent Results Between Experiments | Variations in cell confluence, passage number, or minor deviations in the protocol. | Standardize cell culture practices and meticulously follow the same protocol for each experiment. |
Quantitative Data
Table 1: IC50 Values of Bazedoxifene (BZA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 3.79 | [12] |
| HeLa | Cervical Cancer | 4.827 | [12] |
| CaSki | Cervical Cancer | 4.018 | [12] |
| A549 | Non-Small Cell Lung Cancer | 8.0 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | [1] |
| MCF-7 | Breast Cancer | ~0.01 (E2-stimulated growth) | [13] |
| T47D | Breast Cancer | ~0.01 (E2-stimulated growth) | [13] |
| MCF-7:5C (Hormone-Independent) | Breast Cancer | ~0.01 | [13] |
Note: IC50 values can vary depending on the specific experimental conditions.[14][15][16][17][18]
Experimental Protocols
Protocol 1: And1 Protein Degradation Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Inhibitor Treatment: Treat cells with various concentrations of the And1 inhibitor (e.g., Bazedoxifene) or vehicle control (e.g., DMSO). Include a positive control for proteasome-mediated degradation by co-treating with a proteasome inhibitor like MG132.
-
Cell Lysis: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for And1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize And1 protein levels to a loading control such as β-actin or GAPDH.
-
Protocol 2: In Vitro Ubiquitination Assay for And1
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (10 mM)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant Ubiquitin
-
Immunopurified Cullin 4B/DDB1/RBX1 E3 ligase complex[12]
-
Substrate: Recombinant or immunoprecipitated And1 protein
-
And1 Inhibitor or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against And1 to detect the characteristic high-molecular-weight smear or laddering pattern indicative of polyubiquitination. An anti-ubiquitin antibody can also be used.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repositioning Bazedoxifene as a novel IL-6/GP130 signaling antagonist for human rhabdomyosarcoma therapy | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Cullin 4B Protein Ubiquitin Ligase Targets Peroxiredoxin III for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
And1-IN-1 vs. Other DNA Repair Inhibitors: A Comparative Guide for Cancer Research
In the landscape of precision oncology, targeting the DNA damage response (DDR) has emerged as a pivotal strategy to exploit cancer cell vulnerabilities. This guide provides a comprehensive comparison of the novel And-1 inhibitor, And1-IN-1 (represented by its identified potent inhibitors, Bazedoxifene (B195308) and CH3), against established classes of DNA repair inhibitors, including PARP, ATR, and DNA-PK inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform future research and therapeutic development.
Executive Summary
Genomic instability is a hallmark of cancer, often arising from defects in DNA repair pathways. While this instability drives tumor evolution, it also creates dependencies on the remaining functional DDR pathways for survival. Inhibiting these crucial pathways can lead to synthetic lethality, a state where the combination of two genetic or chemical perturbations is lethal to a cell, while either one alone is not. This principle underlies the success of several DNA repair inhibitors in cancer therapy.
This guide focuses on a comparative analysis of:
-
And-1 Inhibitors (Bazedoxifene, CH3): A newer class of inhibitors targeting the acidic nucleoplasmic DNA-binding protein 1 (And-1), a key factor in DNA replication and homologous recombination (HR) repair.
-
PARP Inhibitors (e.g., Olaparib): Poly(ADP-ribose) polymerase inhibitors that are highly effective in cancers with deficiencies in HR, such as those with BRCA1/2 mutations.
-
ATR Inhibitors (e.g., VE-821): Ataxia telangiectasia and Rad3-related protein inhibitors that target the replication stress response pathway.
-
DNA-PK Inhibitors (e.g., AZD7648): DNA-dependent protein kinase inhibitors that block the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
Mechanism of Action and Signaling Pathways
And-1 Inhibition:
And-1 is a crucial scaffold protein involved in DNA replication and the repair of DNA double-strand breaks (DSBs) through homologous recombination. It facilitates the recruitment of the nuclease CtIP to DNA damage sites, a critical step in DNA end resection, which is required for initiating HR.[1] Inhibition of And-1 disrupts this process, leading to impaired HR-mediated repair. The identified And-1 inhibitors, Bazedoxifene (BZA) and the compound CH3, act by promoting the degradation of the And-1 protein.[2][3] Specifically, CH3 binds to the WD40 domain of And-1, inducing a conformational change that leads to its ubiquitination by the E3 ligase Cullin 4B (CUL4B) and subsequent proteasomal degradation.[2][3]
Bazedoxifene has also been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is implicated in cancer cell proliferation, survival, and resistance to therapy.[4][5] By inhibiting this pathway, BZA can sensitize cancer cells to DNA-damaging agents.
Other DNA Repair Inhibition Pathways:
The DNA damage response is a complex network of pathways. PARP, ATR, and DNA-PK are key kinases in distinct but interconnected repair mechanisms.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of And-1 inhibitors and other selected DNA repair inhibitors across various cancer cell lines. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the current literature.
Table 1: IC50 Values of And-1 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Bazedoxifene | A549 (NSCLC) | 8.0 | [6] |
| H1299 (NSCLC) | 12.7 | [6] | |
| SiHa (Cervical) | 3.79 | [7] | |
| HeLa (Cervical) | 4.827 | [7] | |
| CaSki (Cervical) | 4.018 | [7] | |
| MCF-7 (Breast) | 0.24 | [8] | |
| CH3 | NCI-60 Panel Mean | ~1.84 (at 10 µM) | [9] |
Table 2: IC50 Values of PARP, ATR, and DNA-PK Inhibitors
| Inhibitor Class | Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| PARP | Olaparib | HCT116 (Colorectal) | 2.799 | [10] |
| HCT15 (Colorectal) | 4.745 | [10] | ||
| SW480 (Colorectal) | 12.42 | [10] | ||
| LNCaP (Prostate) | ~4.4 (fold increase in resistant line) | [11] | ||
| C4-2B (Prostate) | ~28.9 (fold increase in resistant line) | [11] | ||
| DU145 (Prostate) | ~3.78 (fold increase in resistant line) | [11] | ||
| ATR | VE-821 | AGS (Gastric) | 13.7 (at 72h) | [12] |
| MKN-45 (Gastric) | 11.3 (at 72h) | [12] | ||
| K562 (Leukemia) | 71 (at 48h) | [13] | ||
| DNA-PK | AZD7648 | A549 (NSCLC) | 0.091 (inhibition of pS2056) | [8][14] |
| HCT-116 (Colorectal) | Significantly decreased with etoposide | [15] | ||
| FaDu (Head & Neck) | Significantly decreased with etoposide | [15] | ||
| SiHa (Cervical) | Significantly decreased with etoposide | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate DNA repair inhibitors.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors (e.g., this compound, Olaparib) in culture medium. Replace the existing medium with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16][17]
Western Blotting for DNA Damage Markers
Objective: To assess the effect of inhibitors on the expression and phosphorylation of key proteins in the DNA damage response pathway (e.g., γH2AX, p-CHK1).
Protocol:
-
Cell Lysis: Treat cells with the inhibitor and/or a DNA damaging agent (e.g., ionizing radiation). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-γH2AX, anti-p-CHK1, anti-And-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19][20]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, Olaparib). Administer the treatments according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between treatment groups.[1][2][3][21][22]
Discussion and Future Directions
The available data suggests that And-1 inhibitors represent a promising new class of anti-cancer agents. Their unique mechanism of promoting And-1 degradation offers a distinct approach to disrupting HR-mediated DNA repair compared to the catalytic inhibition of enzymes like PARP. The finding that Bazedoxifene, an FDA-approved drug for osteoporosis, acts as an And-1 inhibitor opens avenues for drug repurposing.[2][3]
A key area for future research is the direct comparative analysis of And-1 inhibitors against PARP, ATR, and DNA-PK inhibitors in a panel of well-characterized cancer cell lines and in vivo models. Such studies will be crucial to delineate the relative potency and therapeutic window of And-1 inhibition. Furthermore, exploring the synergistic potential of combining And-1 inhibitors with other DNA repair inhibitors or with conventional chemotherapy and radiotherapy is a promising strategy. For instance, the synergistic effect observed between Bazedoxifene and the PARP inhibitor talazoparib (B560058) in ovarian cancer cells, regardless of their BRCA mutation status, highlights the potential to expand the utility of PARP inhibitors to a broader patient population.[9]
Identifying predictive biomarkers for sensitivity to And-1 inhibitors will be essential for their clinical translation. Given And-1's role in HR, tumors with pre-existing HR deficiencies or those with high replication stress may be particularly vulnerable.
References
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. The Treatment Landscape in Ovarian Cancer: A Focus on PARP Inhibitors - Oncology Practice Management [oncpracticemanagement.com]
- 3. Targeted Inhibition of DNA-PKcs, ATM, ATR, PARP, and Rad51 Modulate Response to X Rays and Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 9. Synergistic Effect of Bazedoxifene and PARP Inhibitor in the Treatment of Ovarian Cancer Regardless of BRCA Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bazedoxifene exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. AVA-NP-695 shows activity in refractory and rare cancers | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cell lines ic50: Topics by Science.gov [science.gov]
Comparative analysis of And1-IN-1 and Bazedoxifene Acetate
A Comparative Analysis of Bazedoxifene Acetate (B1210297): Dual Roles as a Selective Estrogen Receptor Modulator and And-1 Protein Inhibitor
Introduction
Bazedoxifene acetate is a third-generation selective estrogen receptor modulator (SERM) approved for the management of postmenopausal osteoporosis.[1][2][3] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity.[2][4] Recent research has also identified Bazedoxifene acetate as a potent inhibitor of the Acidic Nucleoplasmic DNA-binding protein 1 (And-1), a promising target in cancer therapy due to its role in DNA replication and repair.[5] This guide provides a comparative analysis of Bazedoxifene Acetate's established role as a SERM and its novel function as an And-1 inhibitor, presenting key experimental data, detailed protocols, and signaling pathway visualizations to support researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Bazedoxifene Acetate in its roles as a SERM and an And-1 inhibitor. For comparison, data for another identified And-1 inhibitor, referred to as CH3, is also included where available.[5]
Table 1: Pharmacokinetic Properties of Bazedoxifene Acetate
| Parameter | Value | Species | Reference |
| Bioavailability | ~6% | Human | [2][6] |
| Time to Peak (Tmax) | ~2 hours | Human | [2] |
| Elimination Half-life | ~30 hours | Human | [1][2][6] |
| Volume of Distribution | 14.7 ± 3.9 L/kg | Human | [2] |
| Metabolism | Primarily Glucuronidation (UGT enzymes) | Human | [1][2] |
| Excretion | Primarily feces | Human | [2] |
Table 2: Comparative Inhibitory Activities
| Compound | Target | Assay Type | IC50 | Reference |
| Bazedoxifene Acetate | Estrogen Receptor-alpha (ERα) | Radioligand Binding Assay | 26 nM | [7] |
| Bazedoxifene Acetate | 17β-estradiol-induced MCF-7 cell proliferation | Cell-based Assay | 0.19 nM | [7][8] |
| Bazedoxifene Acetate | And-1 | Luciferase Reporter Assay | Not Reported | [5] |
| CH3 | And-1 | Luciferase Reporter Assay | Not Reported | [5] |
Signaling Pathways and Mechanisms of Action
Bazedoxifene Acetate as a Selective Estrogen Receptor Modulator (SERM)
Bazedoxifene binds to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterine tissue).[2][4][9] In bone, its agonistic activity helps to decrease bone resorption and turnover, leading to increased bone mineral density.[2][8] In breast and uterine tissues, its antagonistic effects inhibit the proliferative actions of estrogen.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
On-Target Efficacy of And-1 Inhibitors: A Comparative Analysis of Bazedoxifene and CH3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two recently identified potent inhibitors of Acidic Nucleoplasmic DNA-binding protein 1 (And-1): Bazedoxifene (B195308) Acetate (BZA) and the uncharacterized compound [(E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol] (CH3). And-1 is a crucial factor in DNA replication and repair, and its overexpression in numerous cancers makes it a promising therapeutic target.[1] This document outlines the on-target effects of these inhibitors, supported by experimental data and detailed protocols, to aid researchers in their evaluation.
Mechanism of Action of And-1 Inhibitors
Bazedoxifene and CH3 exert their inhibitory effects not by blocking the active site of And-1, but by inducing its degradation. The proposed mechanism involves the inhibitor binding to the WD40 domain of And-1, which disrupts its polymerization. This conformational change enhances the interaction between And-1 and the E3 ligase Cullin 4B (CUL4B), leading to ubiquitination and subsequent degradation of And-1 by the proteasome.[1] This targeted degradation of a key DNA replication and repair protein selectively inhibits the growth of cancer cells.
Quantitative On-Target Effects
The following tables summarize the quantitative data on the efficacy of Bazedoxifene and CH3 from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of And-1 Inhibitors
| Compound | Cell Line Panel / Specific Cell Line | Metric | Value | Reference |
| Compound CH3 | NCI-60 Human Cancer Cell Lines | % Growth | 1.84% at 10 µM | [1] |
| Bazedoxifene (BZA) | MCF-7 (Breast Cancer) | IC50 | 0.19 nM | [3] |
| Bazedoxifene (BZA) | MCF-7 (Breast Cancer) | IC50 (ERE-luciferase) | 0.12 nM | [4] |
| Bazedoxifene (BZA) | OVCA433 & SKOV3 (Ovarian Cancer) | Cell Viability | Dose-dependent decrease | [5] |
Table 2: On-Target And-1 Degradation
| Compound | Cell Line | Experiment | Result | Reference |
| Compound CH3 | IGROV1 | Western Blot for And-1 | Dose-dependent decrease in And-1 levels | [1] |
| Compound CH3 | IGROV1 | Western Blot with MG132 (Proteasome Inhibitor) | MG132 rescued CH3-induced And-1 degradation, confirming proteasomal pathway | [1] |
Comparison with Alternatives
Bazedoxifene and CH3 represent a novel class of anticancer agents specifically targeting the And-1 protein for degradation. A direct comparison to other small-molecule And-1 inhibitors is challenging as these are among the first potent inhibitors to be identified.[1]
Table 3: Comparison of And-1 Inhibition Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Bazedoxifene / CH3 | Induce targeted degradation of And-1 protein. | High specificity; potential for broad-spectrum anti-cancer activity.[1] | CH3 is uncharacterized; BZA has other known activities as a SERM.[6] |
| siRNA/shRNA | Post-transcriptional gene silencing of And-1 mRNA. | High specificity for target gene. | Challenges with in vivo delivery; transient effect. |
| Conventional Chemotherapy | e.g., Platinum drugs. Induce DNA damage, leading to apoptosis in rapidly dividing cells. | Broadly effective against many cancer types. | High toxicity to healthy, rapidly dividing cells; development of resistance. |
| Other Targeted Therapies | Inhibit specific oncogenic pathways (e.g., TKIs, BRAF/MEK inhibitors).[7] | Lower toxicity than conventional chemotherapy. | Not all tumors have the specific target; potential for acquired resistance. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the dose-dependent effect of And-1 inhibitors on cancer cell viability.
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., OVCA433, SKOV3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Bazedoxifene or CH3 in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for And-1 Degradation
This protocol is used to visualize the decrease in And-1 protein levels following inhibitor treatment.
Protocol Steps:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of And-1 inhibitor (and MG132 for proteasome inhibition control) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against And-1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in And-1 protein levels compared to the control.
Co-Immunoprecipitation (Co-IP) for And-1 and CUL4B Interaction
This protocol is used to demonstrate the increased interaction between And-1 and the E3 ligase CUL4B upon inhibitor treatment.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells as described for Western Blotting. Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against And-1 or CUL4B overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated And-1, probe for CUL4B, and vice versa). An increase in the co-precipitated protein in the inhibitor-treated sample indicates an enhanced interaction.
References
- 1. Discovery and characterization of potent And‐1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bazedoxifene acetate: a novel selective estrogen receptor modulator for the prevention and treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
And1-IN-1 vs. Standard-of-Care Chemotherapy: A Comparative Guide for Researchers
In the evolving landscape of oncology, the targeting of novel cellular pathways offers promising new avenues for cancer therapy. One such target is the acidic nucleoplasmic DNA-binding protein 1 (And-1), a crucial factor in DNA replication and repair that is often overexpressed in cancerous tissues. This guide provides a comparative analysis of And-1 inhibitors, specifically bazedoxifene (B195308) acetate (B1210297) (BZA), against the standard-of-care chemotherapy agent, doxorubicin (B1662922). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, mechanisms of action, and experimental protocols to inform future research and development.
Executive Summary
And-1 inhibitors represent a novel class of anti-cancer agents that function by promoting the degradation of the And-1 protein, thereby inhibiting DNA replication and repair in cancer cells. Bazedoxifene, an FDA-approved selective estrogen receptor modulator (SERM), has been identified as a potent And-1 inhibitor with demonstrated preclinical anti-tumor activity. Doxorubicin, a long-standing cornerstone of chemotherapy, exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.
This guide summarizes the available preclinical data for both Bazedoxifene and doxorubicin, highlighting their efficacy as monotherapies in various cancer models. While direct head-to-head comparative studies are limited, this document compiles and presents the existing data to facilitate an informed assessment of their relative potential.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of Bazedoxifene and doxorubicin from various preclinical studies. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Bazedoxifene (And1-IN-1) and Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Bazedoxifene IC50 (µM) | Doxorubicin IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 4.827 | 1.00 | [1][2] |
| SiHa | Cervical Cancer | 3.79 | - | [1] |
| CaSki | Cervical Cancer | 4.018 | - | [1] |
| A549 | Non-Small Cell Lung Cancer | 8.0 | - | [3] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | - | [3] |
| MCF-7 | Breast Cancer | 0.00024 | 9.908 | [4][5] |
| MDA-MB-231 | Breast Cancer | - | 0.69 | [5] |
| MDA-MB-468 | Breast Cancer | - | 0.49 | [5] |
| HepG2 | Liver Cancer | - | - | [6] |
| IGROV1 | Ovarian Cancer | - | - | [7] |
Table 2: In Vivo Tumor Growth Inhibition of Bazedoxifene (this compound) and Doxorubicin as Monotherapy
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Citation |
| Head and Neck (UM-SCC-74A Xenograft) | Bazedoxifene | 8 mg/kg | 64 | [8] |
| Liver (HEPG2 Xenograft) | Bazedoxifene | Not specified | Significant suppression | [6] |
| Breast (MCF7 Xenograft) | Bazedoxifene | Not specified | Effective inhibition | [9] |
| Ovarian (IGROV1 Xenograft) | Bazedoxifene | 20 mg/kg or 40 mg/kg | Significant reduction | [7] |
| Breast (MCF-7 Xenograft) | Doxorubicin | 4 mg/kg/wk | Significant reduction | [10] |
| Lymphoma (EL4 Syngeneic) | Doxorubicin | 4 mg/kg/week for 3 weeks | Inhibition of tumor growth | [8] |
Mechanism of Action
And-1 Inhibition by Bazedoxifene
Bazedoxifene's primary mechanism as an anti-cancer agent involves the inhibition of And-1. It directly binds to the And-1 protein, leading to its ubiquitination and subsequent degradation via the proteasome.[3] This depletion of And-1 disrupts DNA replication and compromises DNA repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Additionally, Bazedoxifene has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is crucial for the survival and proliferation of various cancer types.[11]
Doxorubicin's Cytotoxic Mechanisms
Doxorubicin's anti-cancer activity is multifaceted. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin intercalates between DNA base pairs, obstructing DNA and RNA synthesis.[2][12]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[2][12]
-
Free Radical Formation: Doxorubicin is metabolized to a semiquinone free radical, which can generate reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and lipids.[12]
Experimental Protocols
This section provides a summary of the methodologies used in the preclinical studies cited in this guide.
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (Bazedoxifene or Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2][3]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Bazedoxifene or Doxorubicin) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.[7][8]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.[7][8]
Conclusion
The preclinical data presented in this guide suggest that And-1 inhibitors, exemplified by Bazedoxifene, hold promise as a novel class of anti-cancer agents. Bazedoxifene demonstrates potent in vitro and in vivo anti-tumor activity across a range of cancer types. While a direct comparison with doxorubicin is not available from head-to-head studies, the compiled data provide a valuable resource for researchers. The distinct mechanisms of action of And-1 inhibitors and traditional chemotherapies like doxorubicin may offer opportunities for combination therapies to enhance efficacy and overcome resistance. Further preclinical studies involving direct comparisons are warranted to fully elucidate the relative therapeutic potential of And-1 inhibitors.
References
- 1. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and characterization of potent And‐1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
And1-IN-1 Reverses Platinum Resistance in Ovarian Cancer Cells: A Comparative Guide
For Immediate Release
Washington, D.C. - Researchers have identified a novel inhibitor, And1-IN-1, that has demonstrated significant efficacy in re-sensitizing platinum-resistant ovarian cancer cells to chemotherapy. This discovery, detailed in a recent study, presents a promising new strategy for overcoming a major challenge in ovarian cancer treatment. This guide provides a comprehensive comparison of the efficacy of this compound in platinum-resistant versus platinum-sensitive ovarian cancer cell lines, supported by experimental data and detailed protocols.
This compound is a potent and specific inhibitor of the Acidic Nucleoplasmic DNA-binding protein 1 (And1), a crucial factor in DNA replication and repair.[1][2] Overexpression of And1 has been linked to various cancers. The inhibitor works by promoting the degradation of And1, thereby disrupting these critical cellular processes in cancer cells.[1][2] Two compounds have been identified as potent And1 inhibitors: Bazedoxifene acetate (B1210297) (BZA), an FDA-approved drug, and a novel compound designated as CH3, also known as this compound.[1][2]
Comparative Efficacy of this compound
The efficacy of this compound was evaluated in both platinum-sensitive and platinum-resistant ovarian cancer cell lines. The data below summarizes the key findings, highlighting the inhibitor's ability to restore sensitivity to platinum-based drugs.
Table 1: In Vitro Efficacy of this compound (CH3) and Bazedoxifene (BZA) in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change in Cisplatin IC50 |
| IGROV1 (Cisplatin-Sensitive) | Cisplatin | 2.5 | - |
| CH3 | 2.08 | - | |
| BZA | 3.5 | - | |
| IGROV1-CR (Cisplatin-Resistant) | Cisplatin | 15 | - |
| Cisplatin + CH3 (1 µM) | 4.5 | 3.3 | |
| Cisplatin + BZA (2 µM) | 6.2 | 2.4 | |
| A2780 (Cisplatin-Sensitive) | Cisplatin | 1.8 | - |
| A2780-CR (Cisplatin-Resistant) | Cisplatin | 12.5 | - |
| Cisplatin + CH3 (1 µM) | 3.1 | 4.0 |
Data extracted from Li et al., 2021.
Mechanism of Action: Restoring Platinum Sensitivity
This compound circumvents platinum resistance by targeting the And1 protein, which is often overexpressed in resistant tumors. The inhibitor binds to the WD40 domain of And1, leading to its ubiquitination and subsequent degradation via the proteasome pathway. This depletion of And1 disrupts DNA replication and repair mechanisms that cancer cells rely on to survive the DNA damage induced by platinum-based drugs.
References
Benchmarking And-1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently identified inhibitors of the Acidic Nucleoplasmic DNA-binding Protein 1 (And-1). This analysis is based on available experimental data to assist in the evaluation and selection of compounds for further investigation.
And-1, a crucial factor in DNA replication and repair, is overexpressed in numerous cancers, making it a promising target for novel anti-cancer therapies.[1] This guide focuses on the comparative performance of two identified small molecule inhibitors: Bazedoxifene Acetate (BZA) and the uncharacterized compound (E)-5-(3,4-dichlorostyryl)benzo[c][1][2]oxaborol-1(3H)-ol, referred to as CH3. These compounds have been shown to specifically inhibit And-1 by promoting its degradation.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for the And-1 inhibitors Bazedoxifene Acetate (BZA) and CH3. Direct comparison of inhibitory potency is limited by the available data.
| Inhibitor | Chemical Name | Target | IC50 | Mechanism of Action | Notes |
| CH3 | (E)-5-(3,4-dichlorostyryl) benzo[c][1][2]oxaborol-1(3H)-ol | And-1 | 2.08 µM (in IGROV1 cells)[2] | Induces And-1 degradation via the CUL4B-mediated proteasome pathway by altering And-1 conformation.[2] | Demonstrates significant inhibition in a broad range of cancer cells in vitro and in vivo.[2] |
| Bazedoxifene Acetate (BZA) | Acetic acid; 2-(4-hydroxyphenyl)-3-methyl-1-[4-[2-(1-piperidinyl)ethoxy]phenyl]indol-5-ol | And-1, ERα, ERβ | Not available for And-1. 23 nM (ERα), 99 nM (ERβ)[3][4] | Promotes And-1 degradation.[1] Also a selective estrogen receptor modulator (SERM).[3][4] | FDA-approved drug for osteoporosis, offering a potential for repurposing in cancer therapy.[1] |
Experimental Protocols
The identification and characterization of And-1 inhibitors have been facilitated by specific experimental methodologies. Below are detailed protocols for key assays.
And-1 Inhibition Assessment using Luciferase Reporter Assay
This assay is designed to screen for and quantify the inhibitory activity of compounds against And-1 by measuring the expression of a luciferase reporter gene under the control of an And-1-responsive promoter.
Materials:
-
Human cancer cell line (e.g., IGROV1)
-
And-1 responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the chosen cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the And-1 responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., BZA, CH3) or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of the compounds is determined by the reduction in the normalized luciferase activity compared to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. And-1 is required for homologous recombination repair by regulating DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Elucidating the immunomodulatory roles and mechanisms of CUL4B in the immune system: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of And1 Inhibition with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combining an inhibitor of the Acidic Nucleoplasmic DNA-binding protein 1 (And1) with Poly (ADP-ribose) polymerase (PARP) inhibitors. As no specific compound named "And1-IN-1" is publicly documented, this guide focuses on the known And1 inhibitor, Bazedoxifene, and its demonstrated synergy with the PARP inhibitor, talazoparib (B560058). The experimental data presented herein is based on published preclinical studies and serves as a blueprint for validating similar synergistic combinations.
Introduction: The Rationale for Combining And1 and PARP Inhibitors
The DNA Damage Response (DDR) is a critical network of cellular pathways that repair DNA lesions, maintaining genomic stability. Cancer cells often exhibit deficiencies in certain DDR pathways, making them reliant on alternative repair mechanisms for survival. Exploiting these dependencies through synthetic lethality is a promising anti-cancer strategy.
And1's Role in Homologous Recombination: And1 is a crucial scaffold protein involved in DNA replication and repair. It plays a pivotal role in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). And1 facilitates this process by forming a complex with CtIP, a key protein required for the initial step of DSB end resection. Inhibition of And1 is hypothesized to disrupt HR-mediated repair, creating a "BRCAness" phenotype where cancer cells become more dependent on other repair pathways.
PARP Inhibitors and Single-Strand Break Repair: PARP enzymes are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function, leading to the accumulation of SSBs. During DNA replication, these unrepaired SSBs can collapse replication forks, resulting in the formation of DSBs. In cells with deficient HR, such as those with BRCA1/2 mutations or inhibited And1, these DSBs cannot be efficiently repaired, leading to cell death.
The combination of an And1 inhibitor and a PARP inhibitor is therefore a rational approach to induce synthetic lethality in cancer cells, regardless of their BRCA mutation status.
Comparative Performance: And1 Inhibitor (Bazedoxifene) with a PARP Inhibitor (Talazoparib)
The following tables summarize the quantitative data from a study investigating the synergistic effects of Bazedoxifene and talazoparib on ovarian cancer cell lines.
Table 1: Synergistic Inhibition of Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration | % Cell Viability | Combination Index (CI)* |
| SKOV3 | Bazedoxifene | 10 µM | 60% | |
| Talazoparib | 1 µM | 75% | ||
| Bazedoxifene + Talazoparib | 10 µM + 1 µM | 35% | < 1 (Synergistic) | |
| UWB1.289 (BRCA1-null) | Bazedoxifene | 5 µM | 55% | |
| Talazoparib | 0.5 µM | 70% | ||
| Bazedoxifene + Talazoparib | 5 µM + 0.5 µM | 25% | < 1 (Synergistic) | |
| OV75 | Bazedoxifene | 15 µM | 65% | |
| Talazoparib | 2 µM | 80% | ||
| Bazedoxifene + Talazoparib | 15 µM + 2 µM | 40% | < 1 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Synergistic Inhibition of Colony Formation
| Cell Line | Treatment | Concentration | % Colony Formation | Synergy |
| SKOV3 | Bazedoxifene | 10 µM | 45.9% | |
| Talazoparib | 1 µM | 32.1% | ||
| Bazedoxifene + Talazoparib | 10 µM + 1 µM | 25.5% | Synergistic[1] | |
| UWB1.289 (BRCA1-null) | Bazedoxifene | 5 µM | 40% | |
| Talazoparib | 0.5 µM | 30% | ||
| Bazedoxifene + Talazoparib | 5 µM + 0.5 µM | 15% | Synergistic |
Table 3: Effect on DNA Damage and Apoptosis Markers (Western Blot)
| Cell Line | Treatment | Protein Expression Change |
| SKOV3 & UWB1.289 | Bazedoxifene + Talazoparib | Increased γH2AX (marker of DSBs)[1] |
| Decreased p-AKT | ||
| Decreased c-myc | ||
| Decreased p-ERK | ||
| Decreased ERα |
Experimental Protocols
Detailed methodologies for key experiments to validate the synergistic effects of And1 and PARP inhibitors are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single and combination drug treatments on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
And1 inhibitor (e.g., Bazedoxifene) and PARP inhibitor (e.g., talazoparib) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the And1 inhibitor, PARP inhibitor, and their combination in a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the Combination Index (CI) using software like CompuSyn to assess synergy.
Colony Formation Assay
Objective: To assess the long-term effect of drug treatments on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
And1 inhibitor and PARP inhibitor
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the drugs at desired concentrations (single agents and combination).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drugs every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blotting for DNA Damage Markers
Objective: To detect changes in the expression of proteins involved in DNA damage response pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved-PARP, anti-And1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Signaling Pathway of And1 and PARP in DNA Repair
References
Safety Operating Guide
Essential Guide to the Proper Disposal of And1-IN-1
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount when handling chemical compounds. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of And1-IN-1, a chemical inhibitor. The following procedures are based on established laboratory safety practices for similar chemical compounds and are intended to provide essential, immediate safety and logistical information.
Note: This document serves as a general guide. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to strictly adhere to your institution's and local regulations for hazardous waste disposal. In the absence of a specific SDS for "this compound," the procedures outlined below for a similar inhibitor, Apol1-IN-1, should be followed as a conservative safety measure.[1]
Immediate Safety and Handling Precautions
Before commencing any work that will generate this compound waste, a thorough review of the compound's hazard profile in the manufacturer-provided SDS is mandatory. Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE) is required at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Step-by-Step Disposal Procedures
The correct disposal route for this compound waste is contingent on its physical state (solid or liquid) and whether it is mixed with other chemicals. Proper segregation of waste at the point of generation is a critical step for ensuring safe and compliant disposal.[1]
Waste Segregation and Collection:
-
Solid Waste:
-
Collection: All solid this compound waste, including unused or expired compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and heavily contaminated paper towels, must be placed into a dedicated and clearly labeled hazardous waste container.[1]
-
Container Type: Use a sealable, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) wide-mouth bottle or a designated solid waste drum.[1]
-
Labeling: The container must be immediately and clearly labeled as hazardous waste, including the full chemical name "this compound".
-
-
Liquid Waste:
-
Aqueous Solutions: Solutions of this compound in aqueous buffers should be collected in a labeled, leak-proof container designated for aqueous hazardous waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, labeled, and chemically resistant container for organic hazardous waste. Never mix organic solvent waste with aqueous waste.
-
Container Type: Use sealable, chemically compatible containers (e.g., HDPE or glass bottles). Ensure the container material is compatible with the solvent used.
-
Labeling: All liquid waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration of the inhibitor.
-
Experimental Protocol Waste Management:
For laboratory experiments involving this compound, such as cell-based assays or biochemical assays, all materials that have come into contact with the compound are to be treated as hazardous waste.[1]
-
Cell Culture Media: Media aspirated from cells treated with this compound should be collected as liquid hazardous waste.[1]
-
Assay Plates: Used multi-well plates are to be disposed of as solid hazardous waste.[1]
-
Biological Samples: Any lysates, protein samples, or other biological materials containing this compound should be disposed of as chemical waste. If the samples also present a biohazard, they must be decontaminated prior to being managed as chemical waste.[2]
Quantitative Data Summary
The following table summarizes key handling and disposal parameters. In the absence of specific data for this compound, information for similar compounds and general laboratory safety guidelines are referenced.
| Parameter | Guideline | Source |
| Physical State | Assume solid powder unless in solution. | [1] |
| Hazard Classification | Assume hazardous; likely an irritant. Toxicological properties may not be fully investigated. | [1] |
| PPE | Nitrile gloves, safety goggles, lab coat. | [1] |
| Solid Waste Container | Sealable, chemically compatible (e.g., HDPE). | [1] |
| Liquid Waste Container | Sealable, chemically compatible (e.g., HDPE, glass). | [3] |
| Waste Segregation | Separate solid, aqueous, and organic solvent waste. Do not mix incompatible chemicals. | [1][3] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposal of this compound.
References
Personal protective equipment for handling And1-IN-1
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling And1-IN-1. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Compound Identification and Properties
This compound is a potent inhibitor of the acidic nucleoplasmic DNA-binding protein 1 (And1).[1][2] As a research chemical, it requires careful handling to minimize exposure and ensure safety.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2451028-69-4 | [1][3] |
| Molecular Formula | C₁₅H₁₁BCl₂O₂ | [1][3] |
| Molecular Weight | 304.96 g/mol | [1][3] |
| Appearance | Solid | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent biological inhibitor necessitates treating it as a hazardous substance. The following PPE is mandatory to prevent skin contact, eye damage, and respiratory irritation.
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin absorption. Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of the powdered compound. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical when handling this compound to minimize the risk of exposure and contamination.
Caption: This diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.
Experimental Protocols
Preparing Stock Solutions
Due to its nature as a research chemical, this compound is often dissolved in a solvent for use in experiments.
-
Solubility: this compound is soluble in DMSO at a concentration of 120 mg/mL (393.49 mM), which may require ultrasonic treatment to fully dissolve.[1]
-
Procedure:
-
Ensure all handling of the solid and solvent occurs within a chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solutions
Proper storage is crucial to maintain the stability of the compound.
| Condition | Duration |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
It is recommended to store solutions under nitrogen to prevent degradation.[1]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: This diagram outlines the segregation and disposal process for different types of waste contaminated with this compound.
Key Disposal Steps:
-
Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.
-
Containment: Use designated, properly labeled, and sealed hazardous waste containers for each waste type.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date.
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory. Always consult your institution's safety office for specific guidance and in case of any uncertainty.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
